4-Fluoro-2-(methylthio)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluoro-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPCTRHEOVOYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681733 | |
| Record name | [4-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861931-38-6 | |
| Record name | B-[4-Fluoro-2-(methylthio)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861931-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-(methylthio)phenylboronic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4-Fluoro-2-(methylthio)phenylboronic acid (CAS Number: 861931-38-6). This valuable building block is of significant interest to the pharmaceutical and agrochemical industries due to its utility in constructing complex molecular architectures, primarily through Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the ortho-methylthio group offers a handle for further synthetic transformations or can influence the electronic and steric properties of the molecule. This document outlines a robust synthetic protocol via directed ortho-metalation (DoM) followed by borylation, details rigorous purification procedures, and presents a full suite of analytical characterization techniques, including multinuclear NMR spectroscopy and mass spectrometry. Safety protocols for handling the hazardous reagents involved are also thoroughly addressed.
Introduction and Strategic Importance
Arylboronic acids are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] Among these, highly functionalized derivatives like this compound serve as critical intermediates in the synthesis of high-value compounds, particularly in drug discovery.[2] The specific substitution pattern of this molecule is strategically designed:
-
The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, primarily participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[3]
-
The Fluorine Atom: Introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and pKa. It can also improve metabolic stability by blocking sites susceptible to oxidative metabolism and enhance binding interactions with biological targets.[2]
-
The ortho-Methylthio Group: The sulfur-containing group at the ortho position exerts a significant steric and electronic influence. It can direct metalation reactions, and the sulfur atom itself can be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, thereby expanding the synthetic diversity accessible from this single building block.
This guide provides the necessary technical details for the reliable preparation and confident characterization of this important synthetic intermediate.
Synthetic Approach: Directed ortho-Metalation and Borylation
The most logical and efficient synthetic route to this compound is through a directed ortho-metalation (DoM) followed by a borylation sequence. The methylthio group is a known directed metalation group (DMG), capable of coordinating with an organolithium base and directing deprotonation to the adjacent ortho position.
The overall synthetic transformation is depicted below:
Caption: Proposed synthetic pathway for this compound.
Causality of Experimental Choices
-
Starting Material: 3-Fluoro-1-(methylthio)benzene is the logical precursor.[4] The methylthio group directs the lithiation to one of the ortho positions. One ortho position is sterically unhindered, while the other is flanked by the fluorine atom. Deprotonation is expected to occur at the more acidic C2 position, which is ortho to both the directing methylthio group and the electron-withdrawing fluorine atom.
-
Organolithium Reagent: sec-Butyllithium (s-BuLi) is chosen over n-butyllithium (n-BuLi) due to its higher basicity and reduced tendency for nucleophilic addition to the aromatic ring.
-
TMEDA: N,N,N',N'-Tetramethylethylenediamine is a chelating agent that breaks down the oligomeric aggregates of s-BuLi, increasing its basicity and accelerating the lithiation process.[5]
-
Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent for organolithium reactions. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium intermediate and unwanted reactions with the solvent.[6]
-
Borylating Agent: Triisopropyl borate, B(OiPr)3, is an excellent electrophile for trapping the aryllithium intermediate. Its bulky isopropoxy groups help to prevent the formation of over-borylated species.
-
Work-up: An acidic aqueous work-up is crucial for hydrolyzing the initially formed boronate ester to the desired boronic acid.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).
-
Magnetic stirrer and stir bar.
-
Septa, syringes, and needles for anhydrous transfers.
-
Low-temperature thermometer.
-
Dry ice/acetone bath.
-
Starting Material: 3-Fluoro-1-(methylthio)benzene.[4]
-
Reagents: sec-Butyllithium (s-BuLi) in cyclohexane, N,N,N',N'-Tetramethylethylenediamine (TMEDA), Triisopropyl borate, anhydrous Tetrahydrofuran (THF), 2 M Hydrochloric acid (HCl), Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO4).
Procedure:
-
Reaction Setup: To a flame-dried three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-Fluoro-1-(methylthio)benzene (1.0 eq). Dissolve it in anhydrous THF (to make a ~0.2 M solution).
-
Chelation and Cooling: Add freshly distilled TMEDA (1.2 eq) to the solution. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.2 eq, solution in cyclohexane) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.
-
Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise via syringe, again maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight with continuous stirring.
-
Hydrolysis (Work-up): Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO4.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
Purification
Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the acidic silica surface, leading to the formation of boroxine trimers.[7] Recrystallization is often the preferred method for obtaining high-purity material.
Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes or toluene.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath or refrigerator to maximize the yield of the precipitate.
-
Collect the solid by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the purified product under high vacuum.
Characterization
Due to the limited availability of published data for this specific compound, the following characterization data is predicted based on established principles of NMR and mass spectrometry, and by analogy to structurally similar compounds.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C7H8BFO2S |
| Molecular Weight | 186.01 g/mol |
| Melting Point | Expected to be in the range of other substituted phenylboronic acids (e.g., 100-150 °C), but requires experimental determination. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR (in CDCl3 or DMSO-d6):
-
Aromatic Protons: The three protons on the aromatic ring will appear as complex multiplets due to 1H-1H and 1H-19F couplings. We expect signals in the range of δ 7.0-8.0 ppm.
-
Methyl Protons (-SCH3): A singlet at approximately δ 2.5 ppm.
-
Boronic Acid Protons (-B(OH)2): A broad singlet that is exchangeable with D2O, typically in the range of δ 5.0-8.5 ppm, and its position can be concentration and solvent-dependent.
-
-
13C NMR (in CDCl3 or DMSO-d6):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant (1JCF ≈ 240-260 Hz).[2] The carbon attached to the boron (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.[8] Other carbons will show smaller C-F couplings.
-
Methyl Carbon (-SCH3): A signal around δ 15-20 ppm.
-
-
19F NMR (referenced to CFCl3):
-
11B NMR (referenced to BF3•OEt2):
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In negative ion mode, the [M-H]- ion would be expected at m/z 185.0. In positive ion mode, adducts such as [M+Na]+ at m/z 209.0 might be observed. Boronic acids are known to form adducts with matrix molecules or diols under certain MS conditions.[12]
-
Electron Impact (EI-MS): The molecular ion peak [M]+• at m/z 186 would be expected. Common fragmentation pathways for arylboronic acids include the loss of water (H2O) and the boronic acid group.[13]
Caption: A typical workflow for the analytical characterization of the final product.
Safety and Handling
The synthesis of this compound involves several hazardous reagents that require careful handling in a controlled laboratory environment, specifically a fume hood.
-
Organolithium Reagents (s-BuLi): These are pyrophoric and will ignite on contact with air and react violently with water.[14] They must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.[15]
-
Trialkyl Borates: These are flammable liquids.[16] Avoid inhalation and contact with skin and eyes. Ensure all transfers are conducted in a well-ventilated fume hood.[17]
-
Solvents (THF, Hexanes, Ethyl Acetate): These are flammable and should be handled away from ignition sources. Anhydrous THF can form explosive peroxides and should be tested and purified if necessary before use.
-
General Precautions: Always wear appropriate PPE. A Class D fire extinguisher (for combustible metals) and powdered lime or sand should be readily available when working with organolithium reagents.
Conclusion
This guide details a robust and scientifically-grounded approach for the synthesis and characterization of this compound. The directed ortho-metalation strategy provides a reliable pathway to this valuable, functionalized building block. The provided protocols for purification and comprehensive characterization will enable researchers to prepare and validate this compound with a high degree of confidence, facilitating its application in the development of novel pharmaceuticals and other advanced materials.
References
- 1. 19F [nmr.chem.ucsb.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. 3-FLUOROTHIOANISOLE price,buy 3-FLUOROTHIOANISOLE - chemicalbook [chemicalbook.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. ehs.uci.edu [ehs.uci.edu]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. nj.gov [nj.gov]
Introduction: The Strategic Role of Functionalized Arylboronic Acids in Modern Synthesis
An In-depth Technical Guide to 4-Fluoro-2-(methylthio)phenylboronic Acid
In the landscape of pharmaceutical discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These reagents offer a unique combination of stability, versatile reactivity, and relatively low toxicity, making them ideal intermediates in the synthesis of biaryl and heteroaryl structures that form the core of many active pharmaceutical ingredients (APIs).[2][3]
This compound is a specialized reagent that offers chemists a trifecta of synthetically valuable functionalities on a single phenyl ring. The strategic placement of a fluorine atom can enhance key drug-like properties such as metabolic stability, binding affinity, and bioavailability.[2] The methylthio group provides an additional vector for modification and can influence the electronic properties of the ring. The boronic acid moiety, of course, serves as the reactive handle for carbon-carbon bond formation.[4]
This guide provides a comprehensive overview of the physicochemical properties, applications, and handling considerations for this compound, tailored for researchers, medicinal chemists, and process development scientists who utilize this reagent to drive innovation.
Core Physicochemical Properties
Characterizing a reagent is the foundational step for its effective and reproducible use in any synthetic protocol. While some suppliers provide this compound for early discovery research without extensive analytical data, its fundamental properties can be compiled from various sources. It is the responsibility of the end-user to confirm the identity and purity for their specific application.
Below is a summary of the key physicochemical identifiers for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈BFO₂S | [5] |
| Molecular Weight | 186.01 g/mol | |
| CAS Number | 861931-38-6 | [5][6] |
| Physical Form | Solid | [6] |
| SMILES String | CSC1=CC(F)=CC=C1B(O)O | |
| InChI Key | BAPCTRHEOVOYPW-UHFFFAOYSA-N |
It is important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[7][8] This can complicate characterization and may affect reactivity. Commercially available arylboronic acids often contain varying amounts of these anhydrides.[7]
Caption: Chemical structure of this compound.
Application in Suzuki-Miyaura Cross-Coupling
The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron species and an aryl or vinyl halide/triflate.[1][4] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and high yields.[1]
Mechanism and Causality
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boronic acid to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer.[9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of base, solvent, and palladium ligand is critical and must be optimized for the specific substrates to maximize yield and minimize side reactions like protodeboronation (loss of the boronic acid group).[10]
Caption: A simplified workflow for a typical Suzuki-Miyaura coupling experiment.
Experimental Protocol: Quality Control and Characterization
Ensuring the quality and identity of a starting material is a non-negotiable aspect of robust chemical synthesis. The following is a representative protocol for the characterization of this compound.
Objective: To confirm the identity and assess the purity of a supplied batch of the title compound via Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.
-
Rationale: DMSO-d₆ is an excellent choice for many boronic acids due to its high polarity, which aids in dissolution. Furthermore, it allows for the observation of exchangeable protons (from the B(OH)₂ group), which appear as a broad singlet and can provide structural confirmation.
-
-
Vortex the sample until the solid is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Key expected signals would include aromatic protons, the methylthio singlet, and the broad singlet for the boronic acid hydroxyl protons.
-
Acquire a ¹⁹F NMR spectrum. This is a critical experiment for a fluorinated compound. A single resonance corresponding to the fluorine atom on the aromatic ring is expected.
-
Acquire a ¹³C NMR spectrum to confirm the carbon backbone of the molecule.
-
Rationale: A multi-nuclear NMR approach provides orthogonal data points to build a high-confidence structural assignment. ¹⁹F NMR is particularly powerful as it is highly sensitive and has a wide chemical shift range, making it an unambiguous confirmation of fluorination.
-
-
Data Analysis:
-
Integrate the ¹H NMR spectrum to determine the relative ratios of protons, ensuring they match the molecular structure.
-
Analyze the chemical shifts and coupling patterns in all spectra to confirm the substitution pattern on the aromatic ring.
-
Check for the presence of significant impurities, such as residual solvents or byproducts from synthesis. The presence of boroxine anhydrides may be indicated by additional, broader signals.[8]
-
Handling, Storage, and Safety
Proper handling and storage are critical for maintaining the integrity of boronic acids and ensuring laboratory safety.
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[6][11] It is recommended to keep the container tightly closed and, for long-term stability, store under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Hygroscopicity: Boronic acids can be hygroscopic, and exposure to moisture can lead to degradation.[7][11]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[11][12]
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6][13][14]
-
Hazard Statements: The compound may be harmful if swallowed or in contact with skin and can cause skin and serious eye irritation.[6][14][15] Avoid breathing dust.[6][15]
-
Spill Cleanup: In case of a spill, avoid generating dust.[15] Mix with an inert absorbent material like sand, sweep up, and place in a tightly closed container for disposal.[13]
-
Genotoxic Potential: It is noteworthy that some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potential genotoxic impurities (PGIs) in an API context.[10] This is a critical consideration in late-stage drug development and requires appropriate control strategies.
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its utility, primarily centered on the robust and reliable Suzuki-Miyaura cross-coupling, provides chemists with a powerful tool for constructing novel molecular entities. A thorough understanding of its physicochemical properties, coupled with rigorous characterization and adherence to proper handling and storage protocols, is essential for leveraging its full potential in research and development. As with any specialized reagent, the ultimate success of its application lies in the hands of a well-informed scientist who appreciates both its reactivity and its required precautions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 861931-38-6 [amp.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. fishersci.com [fishersci.com]
- 12. laballey.com [laballey.com]
- 13. CAS#:861931-38-6 | this compound | Chemsrc [chemsrc.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the NMR Spectral Data of 4-Fluoro-2-(methylthio)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(methylthio)phenylboronic acid is a vital building block in modern medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a fluorine atom, a methylthio group, and a boronic acid moiety—offers a versatile platform for creating complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling. Accurate structural elucidation and purity assessment are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This guide provides a comprehensive analysis of the expected multinuclear NMR spectral data for this compound. As a Senior Application Scientist, the aim here is not just to present data, but to delve into the rationale behind the spectral patterns, offering insights grounded in fundamental principles and extensive experience with similar organoboron compounds. We will explore predicted data for ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, discuss the underlying structural relationships, and provide a robust experimental protocol for acquiring high-quality spectra.
Molecular Structure and Key Interactions
The unique substitution on the phenyl ring dictates the entire spectral landscape. The electron-donating methylthio group and the electron-withdrawing fluorine and boronic acid groups create a distinct electronic environment, influencing chemical shifts and coupling constants.
Caption: Molecular structure and key NMR J-coupling interactions.
Predicted NMR Spectral Data
The following data is predicted based on established substituent effects and analysis of analogous structures. Experiments should be performed in a suitable solvent such as DMSO-d₆ or methanol-d₄ to ensure monomeric species, as boronic acids are prone to forming cyclic anhydrides (boroxines), which would complicate the spectra.[1]
¹H NMR (400 MHz, DMSO-d₆)
| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| H6 | 7.55 - 7.65 | dd | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F) ≈ 5.0 | Ar-H |
| H5 | 7.20 - 7.30 | ddd | ³J(H5-H6) ≈ 8.5, ³J(H5-F) ≈ 8.5, ⁴J(H5-H3) ≈ 2.5 | Ar-H |
| H3 | 7.10 - 7.20 | dd | ³J(H3-F) ≈ 9.5, ⁴J(H3-H5) ≈ 2.5 | Ar-H |
| B(OH)₂ | 8.10 - 8.30 | br s | - | B(OH ₂) |
| S-CH₃ | 2.40 - 2.50 | s | - | S-CH₃ |
Expertise & Experience:
-
Aromatic Protons: The chemical shifts are influenced by the ortho- and para-directing methylthio group and the meta-directing boronic acid function, along with the strong electronegativity of fluorine. H6 is expected to be the most downfield due to its proximity to the deshielding boronic acid group.
-
H-F Coupling: Significant coupling between the fluorine atom and the aromatic protons is anticipated. Ortho coupling (³J(H3-F) and ³J(H5-F)) will be in the range of 8-10 Hz, while meta coupling (⁴J(H6-F)) will be smaller, around 5 Hz. This leads to the complex splitting patterns observed.
-
Boronic Acid Protons: The B(OH)₂ protons typically appear as a broad singlet due to exchange with residual water in the solvent and quadrupolar broadening from the boron nucleus. In methanol-d₄, this signal would likely exchange with the solvent and disappear.[1]
¹³C NMR (101 MHz, DMSO-d₆)
| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| C4 | 162 - 165 | d | ¹J(C-F) ≈ 245-255 | C -F |
| C2 | 145 - 148 | d | ³J(C-F) ≈ 3-5 | C -S |
| C6 | 135 - 138 | d | ³J(C-F) ≈ 3-5 | Ar-C H |
| C5 | 120 - 123 | d | ²J(C-F) ≈ 20-25 | Ar-C H |
| C3 | 115 - 118 | d | ²J(C-F) ≈ 20-25 | Ar-C H |
| C1 | 130 - 135 | d (br) | ⁴J(C-F) ≈ 1-3 | C -B |
| S-CH₃ | 14 - 16 | q | - | S-CH₃ |
Expertise & Experience:
-
C-F Coupling: The most telling feature is the large one-bond coupling constant (¹J(C-F)) for C4, which is characteristic of a carbon directly attached to fluorine.[2] Two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings will also be observed, providing definitive assignment of the other aromatic carbons.
-
C-B Signal: The signal for the carbon attached to the boron (C1) is often broad and can sometimes be difficult to detect due to the quadrupolar relaxation of the ¹¹B nucleus.[3]
¹⁹F NMR (376 MHz, DMSO-d₆)
| Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| -108 to -115 | ddd | ³J(F-H3) ≈ 9.5, ³J(F-H5) ≈ 8.5, ⁴J(F-H6) ≈ 5.0 | Ar-F |
Expertise & Experience:
-
Chemical Shift: The chemical shift for a fluorine on an aromatic ring is typically in this range, referenced against CFCl₃.[4][5]
-
Multiplicity: The ¹⁹F spectrum provides a clean confirmation of the H-F coupling constants. The signal will be split by all three aromatic protons, resulting in a doublet of doublets of doublets.
¹¹B NMR (128 MHz, DMSO-d₆)
| Predicted δ (ppm) | Signal Shape | Assignment |
| +28 to +33 | br s | B (OH)₂ |
Expertise & Experience:
-
Chemical Shift: For a trigonal planar (sp²-hybridized) aryl boronic acid, the ¹¹B chemical shift is expected in the range of +27 to +33 ppm.[6][7]
-
Signal Shape: The signal will be broad due to quadrupolar relaxation. The line width is sensitive to the solvent, pH, and concentration.[6][8][9] The presence of a Lewis base (like DMSO) can sometimes lead to the formation of a tetrahedral adduct, which would result in a sharper signal at a much higher field (upfield shift), typically between +4 and +10 ppm.[6][10] Observing the signal in the +28 to +33 ppm range confirms the trigonal boronic acid form.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following self-validating protocol is recommended.
1. Sample Preparation
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it effectively solubilizes the boronic acid and minimizes the formation of boroxine anhydrides without exchanging the B(OH)₂ protons as rapidly as methanol.
-
Concentration: Prepare a solution of approximately 10-15 mg of this compound in 0.6 mL of deuterated solvent. This concentration is generally sufficient for ¹H and ¹³C NMR and adequate for the less sensitive ¹¹B nucleus.[6]
-
NMR Tube: For ¹¹B NMR, it is best practice to use quartz NMR tubes to avoid the broad background signal from borosilicate glass.[6] For routine ¹H and ¹³C, standard borosilicate tubes are acceptable.
2. Instrument Setup & Calibration
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion, especially in the aromatic region of the ¹H spectrum.
-
Shimming: Ensure the magnetic field is well-homogenized by performing automated or manual shimming on the sample to achieve sharp, symmetrical peaks.
-
Referencing:
-
¹H & ¹³C: Reference the spectra to the residual solvent signal (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
¹⁹F: Use an external standard like CFCl₃ (0 ppm) or a secondary standard.
-
¹¹B: Reference the spectrum to an external standard of BF₃·OEt₂ (0 ppm).
-
3. Data Acquisition Parameters
Caption: Standard workflow for NMR data acquisition and processing.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 3 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024-2048 scans.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse.
-
Number of Scans: 64-128 scans.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹¹B NMR:
-
Pulse Program: Single-pulse (zg). Proton coupling is generally not resolved due to broad lines, so decoupling is often unnecessary.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay (d1): 0.1 seconds (due to fast quadrupolar relaxation).
-
4. Data Processing
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation. For ¹¹B, a larger broadening factor (e.g., 10-20 Hz) may be necessary.
-
Carefully phase and baseline correct all spectra.
-
Integrate the ¹H NMR spectrum and calibrate the peak corresponding to the S-CH₃ group to 3 protons to determine the relative integrals of the aromatic protons.
Conclusion
The structural complexity of this compound gives rise to a rich and informative set of NMR spectra. A multinuclear approach is essential for unambiguous characterization. The interplay of H-F and C-F couplings provides definitive assignments in the ¹H and ¹³C spectra, while ¹⁹F NMR confirms these interactions from the fluorine's perspective. Finally, ¹¹B NMR serves as a crucial probe of the boronic acid moiety itself, confirming its electronic state and hybridization. By following the detailed experimental protocol and leveraging the interpretive guide provided, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. colorado.edu [colorado.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
4-Fluoro-2-(methylthio)phenylboronic acid CAS number 861931-38-6
An In-Depth Technical Guide to 4-Fluoro-2-(methylthio)phenylboronic acid (CAS 861931-38-6)
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a specialized organoboron compound that has emerged as a valuable building block for synthetic chemists, particularly in the realms of pharmaceutical discovery and materials science. Its unique trifunctional substitution pattern—a boronic acid for cross-coupling, a fluorine atom for modulating electronic and metabolic properties, and an ortho-methylthio group for directing reactivity—makes it a highly strategic reagent.
This guide provides a comprehensive technical overview for researchers and drug development professionals. It moves beyond a simple recitation of properties to explore the mechanistic nuances, practical applications, and handling considerations necessary for its effective use in the laboratory. We will delve into its pivotal role in palladium-catalyzed cross-coupling reactions, offering both theoretical understanding and practical, field-tested protocols.
Physicochemical Properties and Structural Data
The compound is typically supplied as a solid and requires careful handling, as is standard for boronic acids which can be sensitive to air and moisture.[1][2] Key identifying information and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 861931-38-6 | [1] |
| Molecular Formula | C₇H₈BFO₂S | [3] |
| Molecular Weight | 186.01 g/mol | [3] |
| Form | Solid / Powder | [1] |
| Storage Temperature | Room Temperature; Store in a well-ventilated place. Keep container tightly closed. | [1][4] |
| InChI Key | BAPCTRHEOVOYPW-UHFFFAOYSA-N | |
| SMILES | CSC1=CC(F)=CC=C1B(O)O |
Note: Some suppliers provide this product for early discovery research and may not collect extensive analytical data. Users are responsible for confirming identity and purity for their specific application.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed process is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and substituted aromatic systems that are prevalent in pharmaceuticals.[6]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The boronic acid does not enter the cycle directly; it must first be activated by a base to form a more nucleophilic boronate complex.[7]
The Influence of Fluoro and Methylthio Substituents
The specific substituents on this compound offer distinct advantages and control elements:
-
Para-Fluoro Group: Fluorine is a common bioisostere for hydrogen in medicinal chemistry. Its inclusion can enhance metabolic stability, improve membrane permeability, and modulate pKa, leading to more favorable drug-like properties.
-
Ortho-Methylthio Group: The presence of a sulfur-containing group ortho to the boronic acid can influence the reaction's regioselectivity and kinetics.[8][9] The lone pair of electrons on the sulfur atom can potentially chelate to the palladium center during the catalytic cycle, affecting the orientation of the aryl group during transmetalation and potentially accelerating the reaction rate. This directing effect is a key consideration for complex syntheses where multiple coupling sites are available.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Trustworthiness Note: The quality of the boronic acid is critical. Commercial boronic acids can contain varying amounts of their corresponding anhydride trimer (boroxine), which is less reactive.[10] If inconsistent results are observed, recrystallizing the boronic acid or using it as the pinacol ester may be beneficial.[11]
Materials and Reagents
-
This compound (1.2 - 1.5 equivalents)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent System (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, DMF)
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water, 4:1 ratio) via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent (the aryl halide).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled by qualified individuals using appropriate personal protective equipment (PPE).[2]
-
Hazard Statements: The compound may be harmful if swallowed or in contact with skin.[1] It can cause skin, eye, and respiratory irritation.[4][12]
-
Precautionary Measures:
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1]
-
Ingestion: Wash out mouth with water and seek medical attention.[2]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[1]
-
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent degradation.[1][4] The compound is classified as a combustible solid.
Conclusion
This compound is more than a simple reagent; it is a sophisticated synthetic tool. The interplay between its boronic acid functionality, the electronically-modifying fluorine atom, and the potentially directing methylthio group provides chemists with a powerful substrate for constructing complex molecular architectures. A thorough understanding of its properties, the mechanics of the Suzuki-Miyaura reaction, and proper handling procedures are essential for leveraging its full potential in the synthesis of novel compounds for pharmaceutical and materials applications.
References
- 1. This compound | 861931-38-6 [amp.chemicalbook.com]
- 2. CAS#:861931-38-6 | this compound | Chemsrc [chemsrc.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Buy 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester [smolecule.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Structural Elucidation of 4-Fluoro-2-(methylthio)phenylboronic acid
An Independent Analysis for Drug Discovery Professionals
Abstract: 4-Fluoro-2-(methylthio)phenylboronic acid is a valuable building block in medicinal chemistry, yet its three-dimensional structure remains undetermined in the public domain. This guide addresses this critical knowledge gap by providing a comprehensive, field-proven framework for its structural elucidation. Moving beyond a mere recitation of facts, this document details the causality behind experimental choices, from material synthesis and crystallization to advanced single-crystal X-ray diffraction (SC-XRD) analysis. It serves as an in-depth technical resource for researchers, scientists, and drug development professionals seeking to characterize this and similar novel small molecules, thereby accelerating structure-based drug design and discovery.
Introduction: The Rationale for Structural Analysis
In modern drug discovery, the boronic acid moiety is a privileged functional group. Its unique electronic properties and ability to form reversible covalent bonds have led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib.[1][2] Phenylboronic acids, in particular, are crucial building blocks in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular scaffolds.[3] The title compound, this compound, combines the versatile boronic acid group with a fluorine atom—known to enhance metabolic stability and binding affinity—and a methylthio group, which can modulate electronic properties and provide additional interaction points.
Despite its commercial availability and potential utility, a public crystal structure for this compound has not been reported. This absence of precise, three-dimensional atomic coordinates represents a significant barrier to understanding its full potential. A crystal structure provides unambiguous proof of molecular identity, reveals detailed conformational preferences, and maps the intermolecular interactions that govern its solid-state properties.[4][5] This information is invaluable for:
-
Structure-Based Drug Design (SBDD): Understanding the precise geometry of the molecule allows for more accurate computational modeling and docking studies.
-
Crystal Engineering: Knowledge of intermolecular packing and hydrogen bonding motifs can guide the design of co-crystals with tailored physicochemical properties, such as solubility and stability.[6][7][8]
-
Intellectual Property: A determined crystal structure is a cornerstone of patent filings for new chemical entities and their polymorphic forms.
This guide, therefore, outlines the complete, practical workflow for determining and analyzing the crystal structure of this compound, transforming it from a catalog chemical into a well-characterized tool for rational drug design.
The Experimental Workflow: From Powder to Structure
The journey from a commercially available powder to a refined crystal structure is a multi-step process requiring careful planning and execution. The workflow is designed as a self-validating system, where the success of each step informs the next.
Material Synthesis and Purity
While this compound is commercially available, its purity, particularly the presence of anhydrides (boroxines), can inhibit crystallization.[9] It is crucial to begin with material of the highest possible purity.
Protocol 1: Boroxine Hydrolysis and Recrystallization
-
Rationale: Commercially available arylboronic acids often exist in equilibrium with their cyclic trimeric anhydride, the boroxine. These impurities can disrupt the regular lattice formation required for a single crystal. A simple recrystallization from an aqueous medium ensures the boronic acid is in its free, monomeric form.
-
Procedure:
-
Dissolve 1.0 g of commercial this compound in a minimal amount of hot deionized water (e.g., 20-30 mL), adding a co-solvent like acetone or ethanol dropwise if necessary to achieve full dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the resulting white solid by vacuum filtration, washing with a small amount of cold water.
-
Dry the purified product under high vacuum for several hours.
-
Confirm purity (>98%) and identity via ¹H NMR, ¹³C NMR, and LC-MS.
-
Growing Single Crystals
The most challenging, and often rate-limiting, step is growing a single crystal of sufficient size and quality (typically 0.1-0.3 mm in all dimensions) for diffraction. This involves screening various solvents and crystallization techniques.
Protocol 2: Crystal Growth Screening
-
Rationale: The goal is to find conditions where the molecule moves from the solution to the solid phase slowly and orderly. Different techniques control the rate of supersaturation.
-
Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, methanol) to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes and leave undisturbed.
-
Vapor Diffusion (Solvent/Anti-Solvent): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or subsequently to 4°C in a refrigerator.
-
| Solvent System (Solvent/Anti-Solvent) | Technique | Expected Outcome |
| Acetone / Hexane | Vapor Diffusion | Needles or small plates |
| Dichloromethane / Pentane | Vapor Diffusion | Prismatic crystals |
| Ethyl Acetate | Slow Evaporation | Blocks or plates |
| Methanol / Water | Slow Cooling | Varies, potential for solvate |
Table 1. Illustrative screening conditions for crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, its three-dimensional structure can be determined using SC-XRD.[4][10]
Data Collection
Protocol 3: Mounting and Data Collection
-
Crystal Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).
-
Cryo-Cooling: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam, leading to higher-quality data.
-
Instrumentation: Use a modern single-crystal diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).
-
Data Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The strategy is optimized to measure a complete and redundant set of diffraction intensities to a high resolution (typically d < 0.85 Å).[11]
Structure Solution and Refinement
The collected diffraction data (a series of spots with varying intensities) are processed to determine the crystal's unit cell parameters and the intensity of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods (e.g., with software like SHELXT), which uses statistical relationships between strong reflections to generate an initial electron density map. This map reveals the positions of most of the heavier atoms (C, F, O, S, B).
-
Structure Refinement: This is an iterative process using least-squares refinement (e.g., with SHELXL). The initial atomic positions and their displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. Difference Fourier maps are used to locate lighter atoms, such as hydrogens.
The quality of the final model is assessed by several factors, presented in a standard crystallographic information file (CIF).
| Parameter | Acceptable Value | Significance |
| R1 | < 0.05 | Agreement factor for observed reflections. |
| wR2 | < 0.15 | Weighted agreement factor for all reflections. |
| Goof (S) | ~ 1.0 | Goodness of Fit; indicates a good model. |
| Max/Min Residual Density | < ±0.5 e⁻/ų | Remaining electron density peaks should be minimal. |
Table 2. Key parameters for assessing the quality of a refined crystal structure.
Predicted Structural Features and Analysis
While the exact structure is unknown, we can predict key features based on the known chemistry of phenylboronic acids.
Intramolecular Interactions
The molecule's conformation will be influenced by potential intramolecular interactions. The ortho-methylthio group and the boronic acid moiety may engage in through-space interactions. Computational studies on related systems suggest that electron-donating groups can interact with the empty p-orbital of the boron atom.[12]
Intermolecular Interactions and Supramolecular Assembly
The crystal packing will be dominated by hydrogen bonding involving the boronic acid's hydroxyl groups. Boronic acids are well-known to form robust hydrogen-bonded synthons.[13][14] The most common motif is a dimeric structure where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring.
Other potential interactions that will dictate the 3D crystal packing include:
-
C-H···F interactions: The fluorine atom is a weak hydrogen bond acceptor.
-
π-π stacking: The aromatic rings may stack in an offset fashion.
-
C-H···S interactions: The sulfur atom can also act as a weak hydrogen bond acceptor.
Analysis of these interactions using software like Mercury (from the CCDC) is essential to understand the forces governing the crystal's assembly.[15]
Conclusion and Implications for Drug Development
Determining the crystal structure of this compound is not merely an academic exercise; it is a critical step in unlocking its full potential as a building block in drug discovery. The protocols and analytical framework detailed in this guide provide a robust pathway for its complete structural characterization. The resulting 3D model will provide invaluable, actionable data for medicinal chemists, enabling more precise molecular design, facilitating the development of novel therapeutics, and strengthening intellectual property claims. This foundational knowledge is essential for accelerating the transition of promising chemical matter from the bench to the clinic.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. d-nb.info [d-nb.info]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. eas.org [eas.org]
- 11. books.rsc.org [books.rsc.org]
- 12. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis | CoLab [colab.ws]
- 15. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
An In-depth Technical Guide to the Electronic Properties of 4-Fluoro-2-(methylthio)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(methylthio)phenylboronic acid is a specialized organoboron compound that is increasingly finding application in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern—a fluorine atom at the 4-position and a methylthio group at the 2-position—imparts a distinct set of electronic properties that govern its reactivity, stability, and utility as a synthetic building block. This guide provides a comprehensive overview of the electronic characteristics of this reagent, offering insights into its behavior and practical guidance for its application in research and development.
Phenylboronic acids are a cornerstone of contemporary synthetic chemistry, lauded for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] The substituents on the phenyl ring play a pivotal role in modulating the reactivity of the boronic acid moiety. Electron-withdrawing groups, for instance, can enhance the Lewis acidity of the boron center, a factor that can influence reaction kinetics and substrate scope in catalytic cycles.
This document will delve into the theoretical underpinnings of this compound's electronic nature, explore its practical applications with a focus on the Suzuki-Miyaura coupling reaction, and provide detailed experimental protocols for its use.
Molecular Structure and Electronic Landscape
The electronic properties of this compound are a direct consequence of the interplay between its constituent functional groups: the boronic acid, the fluorine atom, and the methylthio group.
Substituent Effects on the Aromatic Ring:
-
Fluorine (at C4): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect deactivates the ring towards electrophilic substitution but, more importantly in the context of cross-coupling, it increases the Lewis acidity of the boronic acid group. This enhanced acidity can facilitate the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura reaction.[2]
-
Methylthio Group (at C2): The sulfur atom of the methylthio group possesses lone pairs of electrons that can be donated to the phenyl ring through resonance (+R effect). This electron-donating character can partially counteract the inductive withdrawal of the fluorine atom. Furthermore, the ortho-position of the methylthio group can lead to steric effects and potential intramolecular interactions with the boronic acid moiety, which can influence the compound's conformational preferences and reactivity.
The combination of these opposing electronic influences—inductive withdrawal from fluorine and resonance donation from the methylthio group—creates a unique electronic environment on the phenyl ring. This intricate balance is crucial for the compound's reactivity profile.
Computational Insights into Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO):
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[5][6][7]
-
HOMO: For a substituted phenylboronic acid, the HOMO is typically associated with the electron-rich regions of the molecule, often the π-system of the aromatic ring. The energy of the HOMO is related to the molecule's ability to donate electrons.
-
LUMO: The LUMO is generally centered on the electron-deficient regions. In the case of phenylboronic acids, the empty p-orbital of the boron atom contributes significantly to the LUMO. The energy of the LUMO reflects the molecule's ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.[8] For this compound, the electron-withdrawing fluorine would be expected to lower the energy of both the HOMO and LUMO, while the electron-donating methylthio group would raise their energies. The precise balance of these effects determines the final HOMO-LUMO gap.
Molecular Electrostatic Potential (MEP) Map:
An MEP map provides a visual representation of the charge distribution within a molecule.[9][10][11][12] For this compound, an MEP map would likely show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the boronic acid group and the fluorine atom, indicating regions susceptible to electrophilic attack.
-
Positive Potential (Blue): Located around the acidic protons of the boronic acid's hydroxyl groups, representing sites for nucleophilic interaction.
The MEP map is a valuable tool for predicting intermolecular interactions and the initial stages of a chemical reaction.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not widely published, we can predict the key features based on the analysis of similar compounds.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region would display a complex splitting pattern due to the coupling between the protons on the ring and with the fluorine atom. The methyl protons of the methylthio group would appear as a singlet, likely in the range of 2.0-2.5 ppm. The acidic protons of the boronic acid group would be observable as a broad singlet, the chemical shift of which would be concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum would show distinct signals for each of the aromatic carbons, with their chemical shifts influenced by the fluorine and methylthio substituents. The carbon attached to the boron atom would likely be broad due to quadrupolar relaxation. The methyl carbon of the methylthio group would appear as a sharp signal in the aliphatic region.
-
¹⁹F NMR: A singlet would be expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the C-F bond.
-
¹¹B NMR: A broad signal characteristic of a trigonal boron center would be observed. The chemical shift would be indicative of the Lewis acidity of the boron atom.[15]
Infrared (IR) Spectroscopy:
The IR spectrum would be dominated by characteristic vibrational modes:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.
-
A strong B-O stretching vibration, typically around 1350 cm⁻¹.[16]
-
A C-F stretching band, which can be found in the 1000-1300 cm⁻¹ region.
UV-Vis Spectroscopy:
The UV-Vis spectrum in a suitable solvent like methanol or ethanol would likely show absorption bands corresponding to π-π* transitions within the aromatic system.[17][18][19] The position and intensity of these bands are influenced by the substituents on the phenyl ring.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[1][20] Phenylboronic acids are key coupling partners in this reaction.[21][22][23]
The electronic properties of this compound make it a valuable reagent for this transformation. The electron-withdrawing fluorine atom can enhance the rate of transmetalation, a key step in the catalytic cycle.
Generalized Suzuki-Miyaura Catalytic Cycle
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. joasciences.com [joasciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Fluoro-4-(methylthio)phenylboronic acid: 2-Fluoro-4-methylthiophenylboronic acid(957060-84-3) 1H NMR spectrum [chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 23. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Fluoro-2-(methylthio)phenylboronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Fluoro-2-(methylthio)phenylboronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's history, synthesis, physicochemical properties, and its pivotal role in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction.
Introduction and Physicochemical Properties
This compound (CAS Number: 861931-38-6) is a substituted arylboronic acid that has gained prominence as a versatile reagent in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2] Its structure, featuring a fluorine atom and a methylthio group on the phenyl ring, imparts unique electronic and steric properties that are highly advantageous in cross-coupling reactions.[3] The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the methylthio group offers a site for further chemical modification.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 861931-38-6 | [1][2] |
| Molecular Formula | C₇H₈BFO₂S | [1][4] |
| Molecular Weight | 186.01 g/mol | [1][4] |
| Appearance | Solid | [1] |
| SMILES String | CSC1=CC(F)=CC=C1B(O)O | [1] |
| InChI Key | BAPCTRHEOVOYPW-UHFFFAOYSA-N | [1] |
Historical Context and Initial Synthesis
The documented emergence of this compound is rooted in the pursuit of novel therapeutics by the pharmaceutical industry. Its synthesis and use were notably described in a 2005 patent application by Eli Lilly and Company and Pfizer Inc. (WO2005/73204).[5][6] This patent highlights the compound's role as a crucial intermediate in the synthesis of more complex molecules, underscoring its importance from an early stage in drug discovery programs.
The synthesis of arylboronic acids is a well-established field, with one of the most common methods involving the reaction of an organolithium or Grignard reagent with a trialkyl borate.[7] The initial synthesis of this compound, as inferred from related patent literature, likely follows a similar pathway.
General Synthetic Approach
The synthesis typically begins with a suitably substituted aromatic halide. In this case, 1-bromo-4-fluoro-2-(methylthio)benzene would be a logical starting material. This precursor undergoes a halogen-metal exchange, usually with an organolithium reagent such as n-butyllithium, at low temperatures to form a highly reactive aryllithium species. This intermediate is then quenched with a trialkyl borate, like trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Finally, acidic hydrolysis of the boronate ester yields the desired this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. sciex.com [sciex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 861931-38-6|this compound|BLD Pharm [bldpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations for 4-Fluoro-2-(methylthio)phenylboronic acid: A Computational Approach for Drug Discovery and Synthesis
An In-Depth Technical Guide:
Abstract
4-Fluoro-2-(methylthio)phenylboronic acid is a vital building block in modern organic synthesis, particularly for the development of novel therapeutic agents and advanced materials.[1][2] Its unique substitution pattern—a fluorine atom, a methylthio group, and a boronic acid moiety—offers a rich electronic and steric landscape for molecular design. This guide provides a comprehensive framework for performing and interpreting theoretical calculations on this molecule using Density Functional Theory (DFT). We will explore methodologies for geometry optimization, vibrational analysis, prediction of spectroscopic properties (¹¹B, ¹⁹F NMR), and the calculation of electronic descriptors relevant to reactivity and drug-like properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques to accelerate their research and development pipelines.
Introduction: The Significance of Phenylboronic Acids in Medicinal Chemistry
Phenylboronic acids (PBAs) and their derivatives are foundational pillars in medicinal chemistry and organic synthesis. Their utility is most famously highlighted by their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[2][3] Beyond synthesis, the boronic acid group itself is a unique pharmacophore. Its ability to form reversible covalent bonds with diols allows it to target glycoproteins and saccharides, while its trigonal planar geometry and empty p-orbital enable interactions with nucleophilic residues in enzyme active sites.[4] This has led to the successful development of several FDA-approved drugs containing a boronic acid moiety, such as the proteasome inhibitor Bortezomib (Velcade®).[1]
The subject of this guide, this compound (Empirical Formula: C₇H₈BFO₂S), combines the versatile boronic acid group with two other key substituents. The fluorine atom can enhance metabolic stability and modulate binding affinity, while the methylthio group offers a potential site for metabolic oxidation and can influence molecular conformation. Understanding the interplay of these groups through theoretical calculations provides predictive power, guiding synthetic efforts and rational drug design.
The Computational Framework: Leveraging Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organoboron compounds.[5][6] This guide will focus on a DFT-based approach to characterize this compound.
Causality of Method Selection: Why DFT?
DFT methods are chosen over simpler models because they explicitly account for electron correlation, which is crucial for accurately describing the electronic structure of molecules with heteroatoms like boron, sulfur, and fluorine. Functionals like ωB97XD or B3LYP, paired with appropriate basis sets, have been shown to provide reliable predictions for geometries, vibrational frequencies, and NMR chemical shifts of organoboron compounds.[7][8]
The General Computational Workflow
A typical theoretical investigation follows a structured, self-validating protocol. The process ensures that the calculated properties correspond to a true energetic minimum on the potential energy surface.
Caption: General workflow for theoretical calculations on a molecule.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for key theoretical calculations. The chosen functional and basis set represent a common and reliable starting point.
Protocol 1: Ground State Geometry Optimization and Vibrational Analysis
Objective: To find the most stable 3D conformation of this compound and confirm it is a true energy minimum.
Methodology:
-
Input Generation: Construct an initial 3D structure of the molecule. The SMILES string CSC1=CC(F)=CC=C1B(O)O can be used as a starting point in software like Avogadro or GaussView.
-
Computational Level:
-
Functional: ωB97XD (Provides good handling of non-covalent interactions).
-
Basis Set: 6-311+G(d,p) (A flexible basis set suitable for substituted aromatics).
-
Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with water as the solvent to simulate aqueous physiological conditions.
-
-
Execution:
-
Perform a geometry optimization calculation (Opt).
-
Using the output geometry from the optimization step, perform a frequency calculation (Freq) at the same level of theory.
-
-
Validation (Trustworthiness): The protocol is self-validating. The frequency calculation must yield zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, requiring further conformational searching.
Protocol 2: NMR Chemical Shift Prediction
Objective: To predict the ¹¹B and ¹⁹F NMR chemical shifts, which are key spectroscopic identifiers. DFT calculations have proven to be a rapid and accessible method for predicting ¹¹B NMR shifts, aiding in the characterization of complex reaction intermediates.[5][9]
Methodology:
-
Input Geometry: Use the validated, optimized geometry from Protocol 1.
-
Computational Level:
-
Referencing:
-
Calculate the absolute shielding tensor for the nucleus of interest (e.g., ¹¹B) in the target molecule.
-
Perform an identical calculation on a standard reference compound (e.g., BF₃·OEt₂ for ¹¹B).
-
The chemical shift (δ) is calculated as: δ_sample = σ_ref - σ_sample.
-
-
Execution: Run the GIAO-DFT calculation. Post-process the output to calculate the final chemical shift relative to the standard.
Protocol 3: Electronic Structure and Reactivity Descriptors
Objective: To compute electronic properties that inform the molecule's reactivity, polarity, and potential for intermolecular interactions.
Methodology:
-
Input Geometry: Use the validated, optimized geometry from Protocol 1.
-
Computational Level: A single-point energy calculation at the same level of theory as the optimization (ωB97XD/6-311+G(d,p) with IEFPCM) is sufficient.
-
Execution and Analysis:
-
HOMO/LUMO Energies: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[10]
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface. This map visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding potential drug-receptor interactions.[6]
-
pKa Prediction: The acidity of the boronic acid is a critical parameter. Computational prediction involves calculating the Gibbs free energy of both the acid (ArB(OH)₂) and its conjugate base (ArB(OH)₃⁻) in solution. The pKa can be estimated using the following thermodynamic cycle and equation.[11][12]
-
Caption: Thermodynamic cycle for pKa calculation.
Data Presentation and Interpretation
Quantitative data from these calculations should be organized for clarity and comparison.
Table 1: Predicted Structural and Spectroscopic Data
| Parameter | Calculated Value | Interpretation / Experimental Target |
| C-B Bond Length | Value in Å | Indicates the strength of the boronic acid linkage. |
| O-B-O Angle | Value in degrees | Reflects the geometry at the boron center. |
| Dihedral Angle (Ring-Boron) | Value in degrees | Describes the rotational orientation of the boronic acid group. |
| ¹¹B Chemical Shift (δ) | Value in ppm | Key identifier. Typically 19-30 ppm for arylboronic acids. |
| ¹⁹F Chemical Shift (δ) | Value in ppm | Sensitive to the electronic environment of the fluorine atom. |
Table 2: Calculated Electronic and Reactivity Descriptors
| Parameter | Calculated Value | Significance in Drug Discovery |
| HOMO Energy | Value in eV | Relates to the ability to donate electrons (potential for oxidation). |
| LUMO Energy | Value in eV | Relates to the ability to accept electrons (potential for reduction).[10] |
| HOMO-LUMO Gap | Value in eV | Indicator of chemical stability; larger gap implies higher stability. |
| Dipole Moment | Value in Debye | Quantifies molecular polarity, affecting solubility and membrane permeability. |
| Predicted pKa | Value | Determines the ionization state at physiological pH (7.4), which is critical for target binding and pharmacokinetics.[12] |
Interpreting the MEP Map: The MEP surface will likely show a negative potential (red/yellow) around the boronic acid oxygens, indicating a region favorable for hydrogen bond donation. The region around the empty p-orbital of the boron will be positive (blue), indicating an electrophilic site susceptible to nucleophilic attack, which is the basis for its interaction with biological targets.
Conclusion
Theoretical calculations provide an indispensable toolkit for the modern researcher. By applying a robust DFT workflow, scientists can gain deep insights into the structural, spectroscopic, and electronic properties of this compound. This in-silico data can predict reactivity, guide analytical efforts, and rationalize structure-activity relationships, ultimately accelerating the design and synthesis of next-generation pharmaceuticals and materials. The protocols outlined in this guide offer a validated, trustworthy, and expert-grounded approach to harnessing the power of computational chemistry in this exciting field.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. data.hpc.imperial.ac.uk [data.hpc.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Protocol and Application Guide: Suzuki-Miyaura Coupling of 4-Fluoro-2-(methylthio)phenylboronic Acid for the Synthesis of Advanced Biaryl Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Functionalized Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in medicinal chemistry and materials science, where biaryl motifs are critical pharmacophores and structural units.[3] This guide focuses on a specific, high-value building block: 4-Fluoro-2-(methylthio)phenylboronic acid .
The strategic incorporation of fluorine and sulfur atoms into drug candidates can dramatically enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[4] The ortho-methylthio group introduces steric bulk and a potential coordinating heteroatom, while the para-fluoro substituent modulates the electronic properties of the aromatic ring. These features make this boronic acid an attractive, yet challenging, substrate. This document provides a deep dive into the reaction mechanism, a field-tested protocol for its successful coupling, and a troubleshooting guide to navigate potential experimental hurdles.
Mechanistic Deep Dive: Understanding the Catalytic Cycle
The efficacy of a Suzuki-Miyaura reaction is governed by a delicate interplay between three key steps in a palladium-catalyzed cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding these steps is crucial for rational optimization and troubleshooting.
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the aryl halide (R¹-X). This step, often rate-limiting, forms a Pd(II) intermediate.[6] The choice of ligand is critical here; electron-rich and bulky ligands accelerate this process, especially for less reactive aryl chlorides.[7][8]
-
Transmetalation : The organic moiety from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[2][9] The presence of water often facilitates this process.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6] Bulky ligands on the palladium catalyst can promote this final step by creating steric pressure.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Component Selection for this compound
-
The Substrate's Nature : The ortho-methylthio group presents significant steric hindrance. This can slow down both the transmetalation and the final reductive elimination step. Therefore, a catalyst system known to be effective for hindered substrates is required.[10][11]
-
Catalyst & Ligand : While traditional catalysts like Pd(PPh₃)₄ can work, modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or pre-formed catalysts (e.g., XPhos Pd G3) are superior for this type of transformation.[8][12] Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination, overcoming the steric challenge.[8]
-
Base : A moderately strong base is needed to form the active boronate without degrading the starting materials. Potassium carbonate (K₂CO₃) is a common and effective choice. For particularly challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may offer better results.[13]
-
Solvent System : A mixture of an organic solvent and water is typical. Dioxane/water or Toluene/water are common choices. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the formation of the active boronate species.[1][14] Anhydrous conditions are also possible but often require specialized bases.[15]
Detailed Experimental Protocol
This protocol describes the coupling of This compound with 1-bromo-4-methoxybenzene as a model reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Suggested Purity |
| This compound | 957062-69-0 | 184.01 | >97% |
| 1-Bromo-4-methoxybenzene | 104-92-7 | 187.04 | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | >98% |
| SPhos (Ligand) | 657408-07-6 | 410.53 | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99%, anhydrous |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | >99.5% |
Step-by-Step Methodology
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (184 mg, 1.0 mmol, 1.0 equiv.), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol, 1.1 equiv.), Potassium Carbonate (276 mg, 2.0 mmol, 2.0 equiv.), Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent catalyst degradation.[16]
-
Solvent Addition : Using syringes, add 5 mL of anhydrous 1,4-dioxane followed by 1 mL of deionized water. The mixture should be a suspension.
-
Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup : Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) source was oxidized due to insufficient degassing. 2. Poor Reagent Quality: Boronic acid may have degraded (protodeboronation). 3. Insufficient Base Strength. | 1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[16] 2. Use fresh, high-purity boronic acid. 3. Switch to a stronger base like K₃PO₄.[13] Consider adding a small amount of water if using an anhydrous system. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This can be caused by excess water, high temperatures, or certain bases. | 1. Use the boronic acid as the limiting reagent if possible. 2. Minimize reaction time once the starting material is consumed. 3. Use a milder base like KF or CsF if other functional groups are sensitive.[9] |
| Homocoupling | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1] | 1. Rigorous degassing is the best prevention method. 2. Ensure a high-purity Pd(0) precursor or use a pre-catalyst that forms the active Pd(0) species in situ. |
| Difficult Purification | Product co-elutes with byproducts (e.g., homocoupled boronic acid or residual ligand). | 1. Optimize chromatography conditions (try different solvent systems). 2. If phosphine oxide from the ligand is an issue, a different workup (e.g., washing with a dilute acid) might help, but be mindful of product stability. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for accessing highly functionalized biaryl structures essential for drug discovery and materials science. Success with this sterically demanding substrate hinges on the rational selection of a modern catalyst system, typically involving a bulky, electron-rich phosphine ligand, and the meticulous execution of the reaction under an inert atmosphere. The protocol and troubleshooting guide provided herein serve as a robust starting point for researchers aiming to leverage this versatile building block in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 4-Fluoro-2-(methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryls
Biaryl scaffolds are fundamental structural motifs in a vast array of functional materials, agrochemicals, and, most notably, pharmaceuticals.[1] The introduction of fluorine atoms into these molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets, making fluorinated biaryl compounds particularly valuable in drug discovery.[2][3] 4-Fluoro-2-(methylthio)phenylboronic acid is a versatile building block that allows for the introduction of a fluoro- and methylthio-substituted phenyl group, moieties that can impart unique pharmacological properties. This guide provides a detailed overview of the synthesis of biaryl compounds using this specific boronic acid, with a focus on the widely applied Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have made it an indispensable tool for medicinal chemists.[5]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle is generally accepted to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium(II) center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple to form the biaryl product (Ar-Ar'), and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Key Parameters for Successful Coupling with this compound
While a universally applicable set of conditions for all Suzuki-Miyaura reactions does not exist, understanding the role of each component is key to developing a robust protocol.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the associated ligand is critical for reaction efficiency.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Considerations |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A common, air-stable Pd(0) source. Effective for many standard couplings. |
| Pd(OAc)₂ | Palladium(II) acetate | 1-5 | A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Often used with phosphine ligands. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1-5 | An air-stable Pd(II) precatalyst with a built-in ligand. Often effective for challenging substrates. |
Ligands: For substrates that are poor electrophiles or sterically hindered, the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly improve reaction rates and yields.
The Role of the Base
The base is essential for the transmetalation step. The choice of base can influence reaction kinetics and the prevalence of side reactions.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene, Dioxane, Acetonitrile, Water | A widely used, cost-effective base. |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | Often used for less reactive aryl chlorides or sterically hindered substrates. |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | A strong, non-nucleophilic base that can be effective in challenging couplings. |
| NaHCO₃ | Weak | Aqueous mixtures | A milder base, suitable for substrates with base-sensitive functional groups. |
Solvent Systems
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate. Degassing the solvent to remove oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
| Solvent System | Properties | Typical Temperature (°C) |
| Toluene | Aprotic, non-polar | 80-110 |
| 1,4-Dioxane | Aprotic, polar | 80-100 |
| Acetonitrile/Water | Polar, biphasic | 80 |
| THF/Water | Polar, often biphasic | 60-80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative, optimized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified biaryl product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality boronic acid- Inappropriate base or solvent | - Use a fresh bottle of catalyst- Ensure thorough degassing of solvents- Use freshly purchased or purified boronic acid- Screen different bases and solvents |
| Formation of Homocoupled Byproducts | - Reaction temperature too high- Presence of oxygen | - Lower the reaction temperature- Ensure a strictly inert atmosphere |
| Deboronated Starting Material | - Presence of protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents- Monitor the reaction closely and stop when complete |
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl compounds, which are of significant interest in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for its application. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a robust experimental protocol, researchers can successfully synthesize a wide range of novel biaryl structures. The information and protocols provided in this guide serve as a comprehensive resource for scientists and professionals in the field, enabling them to leverage the unique properties of this fluorinated building block in their research and development endeavors.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Fluoro-2-(methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Fluoro-2-(methylthio)phenylboronic Acid in Medicinal Chemistry
The biaryl motif is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of these carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[1] Within the vast arsenal of available boronic acids, this compound emerges as a particularly valuable building block. The strategic placement of a fluorine atom and a methylthio group offers medicinal chemists a unique combination of properties. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding interactions, and modulate the electronic properties of the molecule. The methylthio group provides a handle for further functionalization and can also influence the compound's pharmacokinetic profile. Consequently, the efficient and reliable incorporation of this moiety into complex molecules is of significant interest in the development of novel therapeutics.[2]
This document provides a detailed guide to the palladium-catalyzed cross-coupling of this compound with a focus on practical application and scientific rationale. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, explore the critical parameters for successful coupling, and provide a robust, adaptable experimental protocol.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. A general understanding of this cycle is crucial for rational troubleshooting and optimization.[3]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Success: A Deep Dive into Reaction Components
The success of a Suzuki-Miyaura coupling, particularly with a functionalized substrate like this compound, hinges on the judicious selection of several key components.
The Palladium Source: Precatalyst vs. Active Species
While the active catalyst is a Pd(0) species, Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂) are often used due to their stability. These are reduced in situ to the active Pd(0) form. For more challenging couplings, preformed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or more advanced, air-stable precatalysts (e.g., Buchwald precatalysts) can offer improved performance and reproducibility. For electron-rich boronic acids, modern catalyst systems with bulky phosphine ligands are generally recommended for high efficiency.[4]
The Ligand: The Architect of Reactivity
The ligand plays a pivotal role in stabilizing the palladium center, modulating its reactivity, and influencing the rates of oxidative addition and reductive elimination.[3]
-
Triphenylphosphine (PPh₃): A classic, versatile ligand suitable for many standard couplings.
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands - SPhos, XPhos): These are often the ligands of choice for challenging substrates, including sterically hindered or electron-rich partners.[4] They can accelerate the reaction and enable couplings at lower temperatures.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, often exhibiting high stability and activity.
For this compound, which possesses an electron-donating methylthio group, a bulky, electron-rich phosphine ligand is a logical starting point to promote efficient catalysis.
The Base: The Key to Transmetalation
The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact yield and side reactions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, effective, and economical. Cesium carbonate is more soluble and often more effective for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often highly effective, particularly in anhydrous conditions.
-
Fluorides (KF, CsF): Can be advantageous in specific cases, especially when dealing with base-sensitive functional groups.
The Solvent System: The Reaction's Environment
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Aprotic polar solvents are frequently employed, often in combination with water.
-
1,4-Dioxane/Water: A very common and effective solvent mixture.
-
Toluene/Water: Another widely used biphasic system.
-
Tetrahydrofuran (THF)/Water: Suitable for many couplings, though its lower boiling point limits the reaction temperature.
-
Dimethylformamide (DMF): A polar aprotic solvent that can be effective but may be more challenging to remove.
The presence of water can be beneficial in solubilizing the base and facilitating the formation of the active boronate species.
Experimental Protocol: A General Procedure for the Cross-Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the parameters outlined in the preceding section may be necessary for specific substrates.
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Catalyst Addition: In a separate small vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction mixture under a positive flow of inert gas.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: A Guide to Optimizing Reaction Conditions
The following table provides a starting point for optimizing the reaction conditions for the coupling of this compound. The expected outcomes are illustrative and will vary depending on the specific aryl halide used.
| Parameter | Condition A (Standard) | Condition B (Mild) | Condition C (Forcing) | Rationale for Variation |
| Pd Source (mol%) | Pd(OAc)₂ (2) | XPhos Pd G3 (1) | Pd(OAc)₂ (5) | Buchwald precatalysts can be more active at lower temperatures. Increased loading for unreactive substrates. |
| Ligand (mol%) | SPhos (4) | XPhos (2) | RuPhos (10) | Ligand choice is critical for reactivity and stability. |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) | Cs₂CO₃ (3 equiv.) | Stronger or more soluble bases can accelerate transmetalation. |
| Solvent | Dioxane/H₂O (4:1) | THF/H₂O (4:1) | Toluene/H₂O (4:1) | Solvent choice affects solubility and reaction temperature. |
| Temperature (°C) | 90 | 65 | 110 | Higher temperatures can overcome activation barriers but may lead to degradation. |
| Expected Outcome | Good to excellent yield for reactive aryl bromides. | Suitable for more sensitive substrates. | For unreactive aryl chlorides or sterically hindered partners. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong or soluble base- Low reaction temperature | - Use a fresh catalyst or a more active precatalyst.- Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature. |
| Protodeboronation | - Presence of excess water or protic solvents- Harsh basic conditions | - Use anhydrous conditions with a base like K₃PO₄.- Use a milder base (e.g., KF). |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Optimize the ligand and base to favor cross-coupling. |
| Decomposition of Reactants or Product | - Excessively high temperature- Prolonged reaction time | - Screen a lower reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of valuable biaryl compounds for drug discovery and materials science. A thorough understanding of the Suzuki-Miyaura catalytic cycle and the roles of the various reaction components is essential for successful and reproducible outcomes. By carefully selecting the palladium source, ligand, base, and solvent, and by systematically optimizing the reaction conditions, researchers can efficiently incorporate this important building block into their target molecules.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoro-2-(methylthio)phenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated and Thioether-Containing Biaryls
The construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions has become an indispensable tool in modern organic synthesis.[1][2] Among these, the Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1] This guide focuses on a particularly relevant, yet challenging, subclass of this reaction: the coupling of 4-Fluoro-2-(methylthio)phenylboronic acid with a variety of aryl halides.
The resulting molecular scaffolds, which incorporate a fluorine atom, a thioether linkage, and a biaryl core, are of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the thioether moiety provides a key vector for further functionalization or can itself participate in crucial biological interactions. However, the presence of the sulfur atom introduces specific challenges to the catalytic cycle, which necessitates a carefully optimized and robust reaction protocol.
This document provides a detailed exploration of the reaction conditions, mechanistic considerations, and step-by-step protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Considerations and the "Sulfur Problem"
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.
A significant challenge in the coupling of substrates like this compound is the potential for the sulfur atom to act as a poison to the palladium catalyst. Sulfur-containing compounds can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and stalling the catalytic cycle. This "sulfur problem" often manifests as low yields, incomplete conversion, or the need for high catalyst loadings.
To overcome this, several strategies have been developed:
-
Use of Robust Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and promote the desired catalytic steps over catalyst deactivation.[3][4] These ligands form stable complexes with palladium that are less susceptible to poisoning by sulfur.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of the coupling reaction, often allowing for lower catalyst loadings and shorter reaction times.[5] This rapid heating can favor the desired productive catalytic turnover before catalyst deactivation becomes significant.
-
Careful Selection of Base and Solvent: The choice of base and solvent is crucial in any Suzuki-Miyaura coupling. For sulfur-containing substrates, a judicious choice can help to minimize side reactions and promote efficient transmetalation.
Recommended Reaction Protocol
Based on successful reports for the coupling of structurally similar thioether-substituted boronic acid esters, a microwave-mediated protocol is recommended for its efficiency and robustness.[5]
Reagents and Equipment
-
This compound
-
Aryl halide (bromide or chloride)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or Cesium fluoride (CsF)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)
-
Microwave synthesis vial
-
Magnetic stir bar
-
Microwave reactor
Step-by-Step Procedure
-
Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a suitable concentration (typically 0.1-0.2 M with respect to the aryl halide).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to the specified temperature (e.g., 130°C) for the designated time (e.g., 10-30 minutes).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Optimization and Alternative Conditions
For challenging aryl halides (e.g., electron-rich chlorides) or if the microwave-mediated protocol gives suboptimal results, the following alternative conditions can be explored. These conditions utilize more robust ligand systems that are known to be effective for difficult couplings.
| Parameter | Condition A (Microwave) | Condition B (Conventional Heating) |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos) |
| Ligand | Triphenylphosphine (part of catalyst) | SPhos (or other bulky, electron-rich phosphine) |
| Base | Na₂CO₃ or CsF | K₃PO₄ |
| Solvent | 1,4-Dioxane/Water | Toluene or 1,4-Dioxane |
| Temperature | 130°C | 80-110°C |
| Time | 10-30 minutes | 4-24 hours |
| Atmosphere | Inert | Inert |
Note on Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner generally follows the trend: I > Br > OTf >> Cl. Aryl chlorides are the least reactive and may require more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized catalyst systems like those employing Buchwald ligands or N-heterocyclic carbenes.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst poisoning by sulfur. | Increase catalyst loading (up to 10 mol%). Switch to a more robust ligand system (e.g., Buchwald ligands or NHC ligands). Ensure anhydrous and oxygen-free conditions. |
| Inactive catalyst. | Use a fresh batch of palladium catalyst. | |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or protic solvents. Reaction temperature is too high or reaction time is too long. | Use carefully dried solvents. Optimize reaction time and temperature. Consider using the corresponding boronate ester. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides presents a valuable route to complex molecules for pharmaceutical and materials science applications. While the presence of a thioether moiety introduces the potential for catalyst poisoning, this challenge can be effectively overcome through the use of robust catalytic systems, optimized reaction conditions, and techniques such as microwave-assisted synthesis. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully perform these challenging yet rewarding transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Fluoro-2-(methylthio)phenylboronic Acid
Introduction: The Strategic Importance of 4-Fluoro-2-(methylthio)phenylboronic Acid in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfur-containing moieties is a well-established approach to enhance the pharmacological profile of drug candidates. This compound has emerged as a critical building block in this endeavor. Its unique trifunctional nature—a nucleophilic boronic acid, a metabolically robust fluorine atom, and a strategically positioned methylthio group—offers medicinal chemists a powerful tool for the synthesis of complex pharmaceutical intermediates. This boronic acid is particularly instrumental in the construction of biaryl and heteroaryl scaffolds, which form the core of numerous targeted therapies, especially in oncology.
The fluorine atom can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and improve metabolic stability by blocking sites of oxidative metabolism. The methylthio group, positioned ortho to the boronic acid, can influence the dihedral angle of the resulting biaryl bond, thereby controlling the conformation of the final molecule. This conformational constraint is often crucial for achieving high target selectivity and potency.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Physicochemical Properties and Handling
This compound is a solid at room temperature.[1] Proper handling and storage are crucial to maintain its reactivity. It is advisable to store the compound in a cool, dry place, away from oxidizing agents. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
| Property | Value | Source |
| CAS Number | 1256345-53-5 | [2] |
| Molecular Formula | C₇H₈BFO₂S | [1] |
| Molecular Weight | 186.01 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | Room temperature, under inert atmosphere | [2] |
Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Kinase Inhibitor Scaffolds
The Suzuki-Miyaura cross-coupling reaction is the cornerstone application for this compound in pharmaceutical synthesis.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the construction of complex molecular architectures under relatively mild conditions.[3]
Mechanistic Rationale for Component Selection
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of catalyst can influence reaction rates and yields.
-
Ligand: Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of ligand can be critical, especially for challenging couplings involving heteroaryl halides.
-
Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can affect the reaction rate and the tolerance of sensitive functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used. Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.
Detailed Protocol: Synthesis of a Benzimidazole-Based Kinase Inhibitor Intermediate
This protocol details the synthesis of a 5-aryl-1H-benzo[d]imidazol-2-amine intermediate, a key scaffold in the development of various kinase inhibitors.[4][5] The Suzuki-Miyaura coupling of this compound with a 5-bromo-1H-benzo[d]imidazol-2-amine derivative is a pivotal step in this synthetic route.
Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR20150066724A - Manufacturing method for Bortezomib and new intermediate thereof - Google Patents [patents.google.com]
- 4. WO2010026121A1 - Bicyclic kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2016098015A1 - New efficient methods for the synthesis of taxane derivatives such as docetaxel and their structural analogous, and a method for the preparation thereof - Google Patents [patents.google.com]
Application Note: Leveraging 4-Fluoro-2-(methylthio)phenylboronic Acid in Medicinal Chemistry for Kinase Inhibitor Synthesis
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Fluoro-2-(methylthio)phenylboronic acid (CAS 861931-38-6). We delve into its role as a versatile building block in modern synthetic chemistry, with a particular focus on its utility in constructing biaryl scaffolds central to many targeted therapeutics. The core of this note is a comprehensive, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. We further contextualize its application in the synthesis of potent kinase inhibitors, providing both theoretical grounding and practical, step-by-step guidance.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids are a class of organoboron compounds that have become indispensable in pharmaceutical discovery and development.[1][2] Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions make them privileged reagents for constructing complex molecular architectures.[1][3] The Suzuki-Miyaura coupling, in particular, has revolutionized the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4]
This compound is a uniquely functionalized reagent that offers several strategic advantages in medicinal chemistry:
-
The Boronic Acid Moiety: Serves as the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of a C-C bond with an aryl or heteroaryl halide/triflate.[1]
-
The Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate pKa and binding interactions.[4]
-
The Ortho-Methylthio Group: The sulfur-containing moiety at the ortho position introduces specific steric and electronic properties. It can influence the conformation of the resulting biaryl product and can serve as a potential hydrogen bond acceptor or engage in other non-covalent interactions within a protein's binding site, thereby fine-tuning potency and selectivity.
This application note will focus on the most prominent use of this reagent: the synthesis of complex organic molecules via the Suzuki-Miyaura reaction, with a specific application in the development of kinase inhibitors.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is critical for successful and reproducible experimentation.
| Property | Value | Reference |
| CAS Number | 861931-38-6 | [5][6] |
| Molecular Formula | C₇H₈BFO₂S | [5] |
| Molecular Weight | 186.01 g/mol | [5] |
| Appearance | White to off-white solid | [7] |
| Storage | Store at 2-8 °C, keep dry | [7] |
Scientist's Note (Handling): Like most boronic acids, this reagent can undergo dehydration to form a cyclic boroxine (trimeric anhydride) upon storage. While this does not always inhibit reactivity, for quantitative and highly reproducible results, it is best to store the compound in a desiccator or under an inert atmosphere. The presence of the boroxine may require slight adjustments to the stoichiometry in sensitive reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most powerful and widely used method for synthesizing biaryl compounds from arylboronic acids and aryl halides.[8] The reaction is lauded for its tolerance of a wide range of functional groups and its generally mild conditions.[3]
The Catalytic Cycle
The mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 861931-38-6|this compound|BLD Pharm [bldpharm.com]
- 7. chemadvin.com [chemadvin.com]
- 8. benchchem.com [benchchem.com]
use of 4-Fluoro-2-(methylthio)phenylboronic acid in the synthesis of kinase inhibitors
An In-Depth Guide to the Application of 4-Fluoro-2-(methylthio)phenylboronic Acid in the Synthesis of Advanced Kinase Inhibitors
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound in the synthesis of potent kinase inhibitors. The focus is on providing not just protocols, but a deep understanding of the causality behind experimental choices, anchored in the synthesis of the FDA-approved AKT inhibitor, Capivasertib (AZD5363).
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Kinase Inhibitor Discovery
Kinase inhibitors have revolutionized oncology by targeting specific signaling pathways that drive tumor growth and survival. A critical pathway frequently dysregulated in cancer is the PI3K/AKT/mTOR pathway, which governs essential cellular processes like cell proliferation, apoptosis, and metabolism.[1][2] The serine/threonine kinase AKT is a central node in this pathway, and its hyperactivation is implicated in numerous cancers, including breast, prostate, and ovarian cancers.[1][2]
The development of small molecule inhibitors that can potently and selectively target AKT has been a major goal in cancer drug discovery.[3] Capivasertib (AZD5363), a potent, ATP-competitive pan-AKT inhibitor, is a landmark achievement in this area, recently gaining FDA approval for treating certain types of advanced breast cancer.[4][5][6] The molecular architecture of Capivasertib is a testament to the power of rational drug design, where specific structural motifs are installed to optimize potency, selectivity, and pharmacokinetic properties.[7][8]
A key structural component of Capivasertib is the 4-fluoro-2-(methylthio)phenyl group, which is introduced via a Suzuki-Miyaura cross-coupling reaction using This compound (CAS No. 861931-38-6).[9][10] This specific building block is not a generic reagent; its substituents are strategically chosen. The ortho-methylthio group helps to enforce a specific conformation of the phenyl ring relative to the core of the inhibitor, influencing binding interactions within the ATP pocket of the AKT kinase. The para-fluoro substituent can enhance metabolic stability and modulate electronic properties, which can be crucial for oral bioavailability and overall drug-like characteristics.[11][12]
This guide will dissect the application of this critical reagent, using the synthesis of Capivasertib as a central example to illustrate its utility and provide robust, field-tested protocols.
The Target: Understanding the PI3K/AKT/mTOR Signaling Pathway
To appreciate the role of the final compound, it is essential to understand its biological target. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that translates extracellular signals from growth factors into cellular responses.
As shown in Figure 1, AKT is a crucial downstream effector of PI3K. Inhibiting AKT with a molecule like Capivasertib effectively blocks the downstream signals that promote cell growth and suppress apoptosis, making it a powerful therapeutic strategy.[1][4]
Core Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[13][14][15] Its success is due to mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[14]
The Catalytic Cycle
The reaction is catalyzed by a palladium complex and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
A critical step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[14] The choice of catalyst, base, and solvent is paramount for achieving high yield and purity.
Synthetic Workflow for Capivasertib Intermediate
The synthesis of Capivasertib involves coupling the boronic acid with a chlorinated pyrimidine core. The workflow highlights the central role of this reaction.
Detailed Application Protocol
This section provides a robust, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic chloro-heteroaryl partner, representative of the core reaction in the Capivasertib synthesis.
Reagent and Material Data
Proper preparation begins with understanding the properties of the key reagent.
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| CAS Number | 861931-38-6 | [9][10] |
| Molecular Formula | C₇H₈BFO₂S | [9] |
| Molecular Weight | 186.01 g/mol | [9] |
| Appearance | Solid | [9] |
| Storage | Room temperature, keep container tightly closed | [9] |
Materials Required:
| Reagents & Solvents | Equipment |
| This compound | Schlenk flask or oven-dried round-bottom flask |
| Chloro-heteroaryl coupling partner | Magnetic stirrer and heat plate |
| Palladium catalyst (e.g., Pd(dppf)Cl₂) | Condenser |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Inert gas line (Nitrogen or Argon) |
| Solvent (e.g., 1,4-Dioxane/Water, DME) | Syringes and needles |
| Ethyl acetate (for extraction) | TLC plates and chamber |
| Brine solution | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | Chromatography column and silica gel |
Step-by-Step Experimental Protocol
Causality Note: This protocol employs a standard palladium catalyst and base combination effective for coupling aryl chlorides. The use of an aqueous solvent mixture (e.g., dioxane/water) often accelerates the reaction. An inert atmosphere is absolutely critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to minimize side reactions like the homocoupling of the boronic acid.[16]
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the chloro-heteroaryl (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Expertise Note: Using a slight excess of the boronic acid ensures complete consumption of the more valuable chloro-heteroaryl partner and can drive the reaction to completion.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq).
-
Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure the atmosphere is completely inert.
-
-
Solvent Addition and Reaction:
-
Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Expertise Note: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen, which can poison the catalyst.[16]
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours.
-
The reaction is typically complete within 4-12 hours, indicated by the disappearance of the limiting starting material (the chloro-heteroaryl).
-
-
Work-up and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product should be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvents; Low reaction temperature. | Use fresh catalyst; Ensure rigorous degassing of solvents; Increase reaction temperature. |
| Significant Homocoupling | Presence of oxygen; Pd(II) source without proper reduction. | Improve inert atmosphere technique; Use a Pd(0) source or ensure pre-catalyst is properly activated.[16] |
| Protodeboronation | Presence of excess water or protic sources; Prolonged reaction times at high temperature. | Use anhydrous solvents if possible (may require different base/conditions); Monitor reaction closely and stop once complete. |
| Difficulty in Purification | Streaking on TLC; Close-running impurities. | Add a small amount of triethylamine to the eluent to neutralize acidic silica; Try a different solvent system for chromatography. |
Conclusion
This compound is a highly valuable and specialized reagent in modern medicinal chemistry. Its application in the synthesis of the pioneering AKT inhibitor Capivasertib underscores the importance of precisely substituted building blocks in achieving desired pharmacological profiles. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and robust method for incorporating this key structural motif. By understanding the mechanistic principles behind the protocol and potential pitfalls, researchers can effectively leverage this reagent to accelerate the discovery and development of the next generation of targeted kinase inhibitors.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. Capivasertib: A Novel AKT Inhibitor Approved for Hormone-Receptor-Positive, HER-2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capivasertib:the Breakthrough Cancer Treatment of the Decade's - IJFMR [ijfmr.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 861931-38-6 [amp.chemicalbook.com]
- 10. arctomsci.com [arctomsci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. nbinno.com [nbinno.com]
- 16. Yoneda Labs [yonedalabs.com]
C-C bond formation reactions involving 4-Fluoro-2-(methylthio)phenylboronic acid
An Application Guide to C-C Bond Formation with 4-Fluoro-2-(methylthio)phenylboronic acid
Introduction: A Versatile Building Block for Modern Synthesis
This compound is a specialized organoboron compound increasingly valued in organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its utility stems from the unique combination of three distinct functional groups integrated into a single, stable molecule.[3] The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with exceptional reliability.[2][4] The fluorine atom and methylthio group offer avenues for fine-tuning steric and electronic properties, influencing biological activity and material characteristics. This guide provides an in-depth exploration of the key C-C bond-forming reactions involving this reagent, with a focus on the mechanistic rationale behind the provided protocols.
The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis
The Suzuki-Miyaura reaction is the most prominent application for arylboronic acids, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[5][6] The reaction facilitates the coupling of an organoboron species with an organohalide or triflate, catalyzed by a palladium complex.[7][8]
Reaction Mechanism: The Palladium Catalytic Cycle
The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[9][10] The cycle is generally accepted to proceed through three fundamental steps:
-
Oxidative Addition : A low-valent Pd(0) complex reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a high-valent Pd(II) intermediate.
-
Transmetalation : This is the crucial step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. The reaction requires activation by a base, which forms a more nucleophilic boronate "ate" complex, facilitating the transfer of the aryl group to the palladium atom.[7][11][12]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a general procedure for the coupling of this compound with an aryl bromide.
Reagents and Materials:
| Reagent | Role | Typical Amount (mol%) | Notes |
| This compound | Coupling Partner | 1.2 - 1.5 equiv. | A slight excess ensures complete consumption of the limiting aryl halide. |
| Aryl Halide (e.g., Aryl Bromide) | Coupling Partner | 1.0 equiv. | The limiting reagent. Aryl iodides are more reactive; chlorides are less reactive. |
| Pd(PPh₃)₄ (Tetrakis) or Pd(OAc)₂/Ligand | Catalyst | 1 - 5 mol% | Pd(PPh₃)₄ can be used directly. For Pd(OAc)₂, a phosphine ligand (e.g., SPhos, XPhos) is required. |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 equiv. | Essential for activating the boronic acid for transmetalation.[7] Cs₂CO₃ is stronger and often used for less reactive substrates. |
| Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | Solvent System | - | A biphasic solvent system is common and often improves results.[11] |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe. The total volume should provide a concentration of the limiting aryl halide of approximately 0.1 M.
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Expanding the Toolbox: Heck and Sonogashira-Type Reactions
While the Suzuki-Miyaura coupling is the primary use case, the arylpalladium intermediate central to its mechanism can be intercepted by other coupling partners, leading to Heck and Sonogashira-type products. These are often referred to as oxidative or "decarboxylative" couplings when starting from boronic acids.
Heck-Type Reaction with Alkenes
The classic Heck reaction couples an organohalide with an alkene.[8][13][14] A variation can utilize an arylboronic acid as the aryl source, typically requiring an oxidant to facilitate the catalytic cycle.[15][16]
Causality Behind the Protocol: In this variation, the arylboronic acid first undergoes transmetalation to a Pd(II) salt (like Pd(OAc)₂). The resulting arylpalladium species then coordinates with the alkene. Subsequent migratory insertion followed by β-hydride elimination yields the substituted alkene product and a Pd(0) species. An oxidant is often required to regenerate the active Pd(II) catalyst.
Protocol: Oxidative Heck-Type Reaction
-
To a vial, add: this compound (1.5 equiv.), Pd(OAc)₂ (5 mol%), and an oxidant (e.g., Ag₂O or Benzoquinone, 2.0 equiv.).
-
Add the alkene (1.0 equiv.) and a suitable solvent (e.g., DMF or DMSO).
-
Seal the vial and heat to 100-120 °C, stirring for 12-24 hours.
-
Monitor the reaction and perform a standard aqueous work-up followed by chromatographic purification.
Sonogashira-Type Coupling with Alkynes
The Sonogashira reaction traditionally couples a terminal alkyne with an organohalide using palladium and copper co-catalysis.[17] Similar to the Heck reaction, boronic acids can serve as the coupling partner in oxidative variants, providing a direct route to internal alkynes.[18][19][20]
Causality Behind the Protocol: The reaction likely proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) cycle initiated by the reaction of the boronic acid with the palladium catalyst. A copper salt is often still employed to facilitate the activation of the alkyne via the formation of a copper acetylide intermediate. An oxidant and/or base is crucial for catalyst turnover and completion of the cycle.
Protocol: Oxidative Sonogashira-Type Coupling
-
To a flask under N₂, add: this compound (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper co-catalyst (e.g., CuI, 5 mol%), and a base/oxidant system (e.g., Ag₂O in Et₃N).[18]
-
Add the terminal alkyne (1.0 equiv.) and a solvent like CH₃CN or THF.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up typically involves filtering off the insoluble salts, followed by extraction and purification by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; inactive catalyst; insufficient base strength. | Increase reaction time or temperature. Use a more active ligand (e.g., a biarylphosphine). Switch to a stronger base like CsF or Cs₂CO₃.[21] |
| Protodeboronation | The boronic acid group is replaced by hydrogen before coupling can occur. | Use anhydrous solvents and ensure the inert atmosphere is maintained. A stronger, non-aqueous base or MIDA boronates can mitigate this.[6] |
| Homocoupling | The boronic acid couples with itself to form a symmetrical biaryl. | Lower the catalyst loading. Ensure slow addition of reagents if applicable. Sometimes, a change in ligand can suppress this side reaction. |
| Poor Reproducibility | Variable catalyst activity; presence of oxygen or moisture. | Use fresh, high-purity reagents. Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere. |
References
- 1. 861931-38-6|this compound|BLD Pharm [bldpharm.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 7. nobelprize.org [nobelprize.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis using 4-Fluoro-2-(methylthio)phenylboronic acid
An Application Guide for the Process Scale-Up of Suzuki-Miyaura Couplings Utilizing 4-Fluoro-2-(methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the scale-up synthesis involving this compound, a key building block in modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, particularly for constructing biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[1][2] Scaling this reaction from the bench to the pilot plant or manufacturing scale introduces significant challenges related to reaction kinetics, heat transfer, impurity control, and materials handling. This guide offers field-proven insights and a detailed kilogram-scale protocol, emphasizing safety, efficiency, and reproducibility to empower researchers and drug development professionals in their process development endeavors.
Introduction: The Strategic Importance of this compound
This compound is a specialized organoboron reagent valued for its unique electronic and structural properties. The presence of a fluoro group and a methylthio moiety allows for fine-tuning of a target molecule's lipophilicity, metabolic stability, and binding interactions. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method celebrated for its mild conditions and exceptional functional group tolerance.[3] As pharmaceutical pipelines advance, the ability to reliably and cost-effectively produce multi-kilogram quantities of intermediates derived from this building block is paramount. This guide bridges the gap between laboratory-scale discovery and large-scale production.
Physicochemical & Safety Profile
A thorough understanding of the reactant's properties is the foundation of a safe and effective scale-up process.
| Property | Value | Source |
| CAS Number | 861931-38-6 | [4][5] |
| Molecular Formula | C₇H₈BFO₂S | [6] |
| Molecular Weight | 186.01 g/mol | [6] |
| Appearance | White to off-white solid/powder | [6] |
| Storage | Store in an inert atmosphere, 2-8°C | [5] |
| Hazard Class | Combustible Solid, Skin/Eye Irritant | [7][8] |
Safety Imperative : this compound is classified as a skin and eye irritant.[7][8] All handling operations must be performed in a well-ventilated fume hood. Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[4][7] For large-scale transfers, respiratory protection (e.g., an approved mask/respirator) should be considered to prevent inhalation of dust.[4]
The Suzuki-Miyaura Coupling: From Mechanism to Manufacturing
The Suzuki-Miyaura reaction's success lies in its catalytic cycle, which efficiently couples an organoboron species with an organohalide. Understanding this cycle is crucial for diagnosing issues and optimizing conditions at scale.
The Catalytic Cycle
The reaction proceeds through three fundamental steps:
-
Oxidative Addition : The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base facilitates the formation of a more nucleophilic boronate species.[3]
-
Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Critical Scale-Up Considerations
Transitioning from grams to kilograms introduces complexities that must be proactively managed.
-
Heat Management : The reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is essential to prevent thermal runaways and the formation of impurities.[9]
-
Catalyst Optimization : While effective, palladium is expensive. Process development must minimize catalyst loading (mol%) without sacrificing reaction time or yield. For large-scale reactions, using air-stable pre-catalysts is highly recommended to ensure consistent activity.[10]
-
Mixing and Mass Transfer : Heterogeneous mixtures (e.g., aqueous base and organic solvent) require efficient agitation to ensure proper mass transfer between phases. The choice of impeller and stirring speed is critical for reproducibility.
-
Impurity Control : Common side reactions include protodeboronation of the boronic acid (loss of the boron group) and homocoupling.[11] These are often exacerbated by high temperatures or exposure to air. Running the reaction under a strict inert (nitrogen or argon) atmosphere is mandatory.
-
Palladium Removal : Residual palladium in the final product is a major concern in pharmaceutical manufacturing. The process must include a robust method for palladium scavenging to meet regulatory limits (<10 ppm).[9][12]
Kilogram-Scale Synthesis Protocol
This protocol details a representative Suzuki-Miyaura coupling between this compound and a generic aryl bromide (Ar-Br) on a 1 kg scale.
Reaction : this compound + Ar-Br → 4-Fluoro-2-(methylthio)-1,1'-biphenyl derivative
Materials and Equipment
| Reagent/Material | Quantity | Moles | Notes |
| Aryl Bromide (Ar-Br) | 1.00 kg | X.XX | Limiting Reagent (1.0 equiv.) |
| This compound | 1.05 kg | Y.YY | 1.1 equivalents |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 35 g | Z.ZZ | 0.5 mol% Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | 1.50 kg | W.WW | 3.0 equivalents, finely milled |
| 2-Methyltetrahydrofuran (2-MeTHF) | 10 L | - | Primary reaction solvent |
| Deionized Water | 3 L | - | Co-solvent for base |
| Equipment | |||
| 20 L Jacketed Glass Reactor | 1 | - | With overhead stirrer, condenser, thermocouple, N₂ inlet |
| 5 L Addition Funnel | 1 | - | For controlled base addition |
| Filter/Dryer or Nutsche Filter | 1 | - | For product isolation |
| Vacuum Pump & Oven | 1 | - | For drying |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reactor Preparation : Ensure the 20 L reactor is clean, dry, and leak-tested. Assemble with an overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet. Purge the entire system with nitrogen for at least 60 minutes.
-
Charging Reagents : Under a positive nitrogen flow, charge the aryl bromide (1.00 kg) and this compound (1.05 kg) into the reactor.
-
Solvent Addition & Degassing : Add 2-MeTHF (10 L) to the reactor. Begin agitation (e.g., 150 RPM). Sparge the resulting slurry with nitrogen gas through a subsurface dip tube for 30-45 minutes to remove dissolved oxygen.
-
Catalyst Addition : Add the PdCl₂(dppf)-CH₂Cl₂ adduct (35 g) to the reactor.
-
Heating : Heat the reactor jacket to bring the internal temperature of the reaction mixture to 65 °C.
-
Base Addition : Separately, dissolve the potassium carbonate (1.50 kg) in deionized water (3 L). Transfer this aqueous solution to the addition funnel. Once the reactor reaches 65 °C, add the base solution dropwise over 60-90 minutes, monitoring the internal temperature to ensure no significant exotherm occurs.
-
Reaction Monitoring : Maintain the reaction temperature at 65-70 °C. After 2 hours, take a sample from the reaction mixture for HPLC analysis to check for completion (target: <1.0% of aryl bromide remaining). Continue to monitor every 1-2 hours until the reaction is complete.
-
Workup - Cooling & Separation : Once complete, cool the reaction mixture to room temperature (20-25 °C). Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Washing : Add 5 L of brine (saturated NaCl solution) to the reactor, agitate for 15 minutes, let the layers separate, and drain the aqueous layer.
-
Palladium Removal : Add a specialized palladium scavenger or activated carbon (e.g., 100 g) to the organic layer. Stir at 40 °C for 2-4 hours.
-
Filtration : Cool the mixture to room temperature and filter through a pad of celite to remove the scavenger/carbon. Wash the filter cake with fresh 2-MeTHF (2 L).
-
Crystallization & Isolation : Transfer the combined filtrate to a clean reactor. Concentrate the solution under vacuum to approximately 3-4 L. Add an anti-solvent (e.g., heptane, 8 L) slowly to induce crystallization. Cool the resulting slurry to 0-5 °C and hold for at least 2 hours.
-
Drying : Filter the product using a Nutsche filter. Wash the cake with cold heptane (2 x 1 L). Dry the solid in a vacuum oven at 45-50 °C until a constant weight is achieved.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | - Inefficient degassing (oxygen present)- Catalyst deactivation- Poor mixing/mass transfer- Low reaction temperature | - Improve N₂ purge/sparge procedure.- Use a fresh, high-purity catalyst.- Increase agitation speed.- Verify thermocouple accuracy and increase setpoint slightly. |
| High Levels of Protodeboronation | - Reaction temperature too high- Prolonged reaction time- Base too strong or added too quickly | - Lower reaction temperature to 55-60 °C.- Optimize catalyst loading to reduce reaction time.- Slow the addition of the base. Consider a milder base like K₃PO₄. |
| Product Fails Palladium Specification | - Ineffective scavenging- Insufficient scavenger amount or contact time | - Screen different palladium scavengers.- Increase scavenger loading and/or contact time/temperature.- Consider a second polishing filtration step. |
| Difficult Phase Separation | - Emulsion formation | - Add a small amount of brine to break the emulsion.- Allow for a longer settling time without agitation. |
Conclusion
The successful scale-up of Suzuki-Miyaura couplings using this compound is a multi-faceted challenge that demands rigorous control over reaction parameters. By focusing on the core principles of inert atmosphere operation, precise thermal management, optimized catalyst selection, and robust purification strategies, researchers and process chemists can effectively transition this valuable transformation from the laboratory to production scale. This guide provides a foundational framework for developing a safe, efficient, and reproducible manufacturing process, ultimately accelerating the path of new chemical entities from discovery to market.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. CAS#:861931-38-6 | this compound | Chemsrc [chemsrc.com]
- 5. 861931-38-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
one-pot synthesis involving 4-Fluoro-2-(methylthio)phenylboronic acid
An Application Guide to One-Pot Synthesis: The Tandem Suzuki Coupling and S-Oxidation of 4-Fluoro-2-(methylthio)phenylboronic Acid
Introduction: Streamlining Complexity in Drug Discovery
In the landscape of modern medicinal chemistry, efficiency and molecular complexity are paramount. One-pot synthesis, the art of conducting multiple, distinct reaction steps in a single reaction vessel, has emerged as a cornerstone strategy for accelerating the drug discovery process.[1][2] By eliminating the need for intermediate isolation and purification, this approach enhances operational efficiency, minimizes solvent waste, and improves overall yield. This guide focuses on a powerful application of this strategy: a one-pot tandem sequence involving this compound, a versatile building block whose derivatives are of significant interest in pharmaceutical research, particularly in the development of kinase inhibitors.[3][4][5]
We will detail a protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, immediately followed by an in-situ oxidation of the methylthio group to a sulfoxide or sulfone. This sequence rapidly transforms simple starting materials into more complex, functionalized biaryl scaffolds, demonstrating the elegance and utility of one-pot methodologies.
Scientific Rationale: The Synergy of Sequential Reactions
The core of this protocol relies on the robust and highly tolerant Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[6][7] Its success stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of boronic acid reagents.[3][8]
The 4-fluoro-2-(methylthio)phenyl moiety is a privileged scaffold. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfur atom, particularly in its oxidized forms (sulfoxide and sulfone), can act as a hydrogen bond acceptor, significantly influencing a molecule's pharmacokinetic and pharmacodynamic properties. Performing the C-C bond formation and the sulfur oxidation in a single pot is highly desirable but requires careful selection of reagents that are compatible with both transformations.
The general mechanism for the initial Suzuki coupling is a well-understood catalytic cycle involving a palladium catalyst.[9][10][11][12] The cycle consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[6][10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base.[6][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[10][12]
Following the completion of this cycle, a suitable oxidant is introduced directly into the reaction mixture to selectively oxidize the thioether to the desired oxidation state.
Experimental Workflow: A Visual Guide
The following diagram illustrates the high-level workflow for the one-pot tandem reaction.
Caption: High-level workflow of the one-pot tandem reaction.
Detailed Application Protocol
Objective: To synthesize a 4'-substituted-4-fluoro-2-(methylsulfinyl/methylsulfonyl)biphenyl from this compound and a substituted aryl bromide in a one-pot procedure.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under inert gas. |
| 4-Bromoacetophenone (or other Aryl Bromide) | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Sigma-Aldrich | Air and light-sensitive. Handle in a glovebox or under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Use a freshly opened bottle or distill from sodium/benzophenone. |
| Deionized Water | N/A | N/A | Degas with N₂ or Ar for at least 30 minutes before use. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% max | Sigma-Aldrich | Potent oxidant. Handle with care. |
| Dichloromethane (DCM) | ACS Grade | VWR | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | For workup. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution | N/A | N/A | For quenching excess oxidant. |
| Brine | N/A | N/A | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying. |
| Nitrogen or Argon Gas | High Purity | N/A | For maintaining an inert atmosphere. |
Step-by-Step Methodology
Part 1: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen/argon inlet, add this compound (1.0 eq.), the desired aryl bromide (e.g., 4-bromoacetophenone, 1.05 eq.), and potassium carbonate (3.0 eq.).
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).
-
Add the degassed solvent system of 1,4-dioxane and water (4:1 v/v, to make a ~0.2 M solution with respect to the boronic acid).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature. Do not proceed to workup.
Part 2: In-situ Sulfur Oxidation 8. Cool the reaction mixture from Part 1 to 0 °C using an ice bath. 9. Dissolve m-CPBA (1.1 equivalents for sulfoxide, ~2.5 equivalents for sulfone) in a minimal amount of dichloromethane (DCM). 10. Add the m-CPBA solution dropwise to the vigorously stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. 11. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-3 hours. Monitor the oxidation by TLC or LC-MS until the intermediate thioether is fully consumed. 12. Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess m-CPBA. Stir for 15 minutes. 13. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. 14. Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). 15. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. 16. Purify the crude product by flash column chromatography on silica gel to yield the final biaryl sulfoxide or sulfone.
Mechanistic Insights & Experimental Causality
Understanding the "why" behind each reagent choice is critical for successful and reproducible synthesis.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the first step hinges on the delicate balance within the palladium catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Catalyst Choice (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used precatalyst.[13][14] In solution, it provides a source of the active, coordinatively unsaturated Pd(0) species required to initiate the cycle. While more advanced catalysts exist, Pd(PPh₃)₄ is robust, relatively inexpensive, and effective for a broad range of substrates.
-
Base (K₂CO₃): The base plays a crucial role in the transmetalation step.[8] It is believed to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[8] K₂CO₃ is a moderately strong inorganic base that is effective for this purpose and, critically, does not interfere with the subsequent oxidation step. Stronger bases like hydroxides could potentially lead to side reactions.
-
Solvent System (Dioxane/Water): This biphasic system is common for Suzuki couplings. Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active boronate species.[15]
-
Oxidant (m-CPBA): m-CPBA is a classic and reliable oxidant for converting sulfides to sulfoxides and sulfones. It is electrophilic and reacts selectively with the nucleophilic sulfur atom. The stoichiometry determines the final product: approximately one equivalent yields the sulfoxide, while two or more equivalents drive the reaction to the sulfone. Its compatibility with the post-Suzuki reaction mixture (after cooling) is a key advantage for this one-pot protocol.
Expected Results & Characterization
The yield and purity of the final product will depend on the specific aryl halide used. The following table provides representative data.
| Aryl Halide (Ar-Br) | Product Oxidation State | Typical Isolated Yield | Expected Mass [M+H]⁺ |
| 4-Bromoacetophenone | Sulfoxide | 75-85% | 307.07 |
| 4-Bromoacetophenone | Sulfone | 70-80% | 323.06 |
| 1-Bromo-4-nitrobenzene | Sulfoxide | 80-90% | 312.04 |
| 1-Bromo-4-nitrobenzene | Sulfone | 75-85% | 328.03 |
Characterization: Successful synthesis should be confirmed by standard analytical techniques.
-
LC-MS: To confirm the molecular weight of the product and assess purity.
-
¹H and ¹³C NMR: To confirm the structure of the final compound. Key signals to look for include the disappearance of the boronic acid -OH protons and the characteristic shifts in the aromatic region indicating biaryl formation. The methyl group protons (-SCH₃, ~2.5 ppm) will shift downfield upon oxidation to sulfoxide (-S(O)CH₃, ~2.8-3.0 ppm) and further to sulfone (-S(O)₂CH₃, ~3.2-3.4 ppm).
-
¹⁹F NMR: To confirm the presence of the fluorine atom on the phenyl ring.
Conclusion
This application note outlines a robust and efficient one-pot tandem protocol that leverages the versatility of this compound. By combining a Suzuki-Miyaura cross-coupling with a subsequent in-situ sulfur oxidation, this method provides rapid access to complex biaryl sulfoxide and sulfone scaffolds. This strategy exemplifies the principles of green chemistry by reducing waste and operational steps, offering a significant advantage for researchers in medicinal chemistry and drug development aiming to accelerate the synthesis of novel molecular entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 4-Fluoro-2-(methylthio)phenylboronic Acid
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-2-(methylthio)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific, and sometimes temperamental, reagent. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
The unique structure of this compound—featuring an electron-withdrawing fluorine and an ortho-methylthio group—presents a distinct set of challenges. The thioether can interact with the palladium catalyst, the fluorine atom influences the electronic properties of the boronic acid, and the ortho-substitution adds steric hindrance. This guide will address these factors in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered when using this reagent.
Q1: My reaction shows no or very low conversion to the desired product. What are the first things to check?
A1: A stalled reaction is the most common issue. The root cause often lies with catalyst deactivation or suboptimal reaction conditions that fail to overcome the specific hurdles of this substrate.
-
Catalyst Activity and Inert Atmosphere: The active Pd(0) species in the catalytic cycle is sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (Argon or Nitrogen) can lead to catalyst decomposition and the formation of palladium black.[2] Ensure your palladium precatalyst and ligands are fresh and have been stored correctly. For Pd(II) precatalysts, in-situ reduction to Pd(0) is a critical first step.[1]
-
Reagent Purity: Verify the purity of your this compound. Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines (cyclic anhydrides) or inactive boric acid.[2]
-
Fundamental Reaction Parameters: Double-check stoichiometry, concentration (typically 0.1-0.5 M), and vigorous stirring, especially in biphasic systems.[1]
Q2: I'm observing significant amounts of a byproduct that corresponds to the simple de-boronated starting material, 1-fluoro-3-(methylthio)benzene. What is happening and how can I stop it?
A2: You are observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This is particularly prevalent with electron-deficient arylboronic acids, and the fluorine substituent on your reagent makes it more susceptible.[5][6]
-
Mechanism: The presence of water and certain bases can facilitate this undesired reaction.[5] For electron-deficient systems, it can even proceed via a transient aryl anionoid pathway.[5]
-
Mitigation Strategies:
-
Switch to Anhydrous Conditions: Water is often the proton source. Using anhydrous solvents (e.g., dry dioxane, toluene) and finely powdered, dry bases can significantly suppress protodeboronation.[1]
-
Use a Milder Base: Strong bases in aqueous media can accelerate the process.[4] Consider switching from strong bases like K₃PO₄ or NaOH to milder options like K₂CO₃ or even potassium fluoride (KF).[1][7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. These reagents are more stable and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[6][8]
-
Q3: My reaction is sluggish and requires high temperatures and long reaction times. How can I improve the kinetics?
A3: The slow reaction rate is likely due to a combination of steric hindrance from the ortho-methylthio group and the electronic effect of the fluorine atom.
-
Steric Hindrance: The ortho-(methylthio) group can impede the transmetalation step, where the aryl group is transferred from boron to palladium.
-
Electronic Effects: While electron-withdrawing groups on the aryl halide partner generally accelerate oxidative addition, on the boronic acid partner they can slow down transmetalation.[9]
Solutions:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. You need bulky, electron-rich phosphine ligands that accelerate both oxidative addition and the rate-limiting transmetalation and reductive elimination steps.[1][10]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for sterically demanding and electron-deficient substrates.[1]
-
-
Increase Reaction Temperature: If kinetics are slow, increasing the temperature (e.g., from 80°C to 110°C) can be effective, but monitor for decomposition.[1]
-
Use a Stronger, Non-Aqueous Base: A strong base is required to form the active boronate species for transmetalation.[7] In anhydrous conditions, finely ground K₃PO₄ or Cs₂CO₃ are excellent choices.[1]
Q4: I am seeing significant homocoupling of my boronic acid, forming a symmetrical biaryl. What causes this?
A4: Homocoupling (dimerization) of the boronic acid is a common byproduct. It is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in a side cycle that promotes this undesired reaction.[1][11]
-
Troubleshooting Steps:
-
Improve Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon) for at least 30-60 minutes.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern, air-stable precatalyst (e.g., XPhos Pd G3) that rapidly generates the active Pd(0) species can minimize side reactions that occur during the initial reduction of Pd(II) salts.[12]
-
Q5: Could the sulfur atom in the methylthio group be poisoning my catalyst?
A5: Yes, this is a valid and important concern. Thioethers can act as ligands for palladium, potentially coordinating to the metal center and inhibiting catalytic activity. While many Suzuki reactions are tolerant of thioethers, a combination of steric hindrance and this potential binding can lead to catalyst deactivation.[13]
-
Symptoms of Catalyst Poisoning: The reaction may start but then stall completely, or require very high catalyst loadings.
-
Solutions:
-
Use Bulky, Electron-Rich Ligands: Ligands like XPhos or SPhos form very stable and active complexes with palladium. Their strong binding can outcompete the thioether, keeping the catalyst active and on-cycle.[1]
-
Consider a Nickel Catalyst: In some cases where palladium struggles with sulfur-containing substrates, nickel catalysts can offer a viable alternative.[14]
-
Experimental Workflows & Protocols
Recommended Starting Protocol
This protocol is a robust starting point for coupling this compound with a typical aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane/H₂O (10:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Flowchart
This diagram provides a logical decision-making process for troubleshooting failed reactions with this specific reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
preventing protodeboronation of 4-Fluoro-2-(methylthio)phenylboronic acid
Welcome to the dedicated support center for 4-Fluoro-2-(methylthio)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the use of this versatile reagent, with a primary focus on preventing its unintended decomposition via protodeboronation.
Introduction
This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring an electron-donating methylthio group and an electron-withdrawing fluorine atom, offers a handle for constructing complex molecular architectures. However, this substitution also presents a significant challenge: a heightened susceptibility to protodeboronation, an undesired side reaction that cleaves the C–B bond, leading to the formation of 1-fluoro-3-(methylthio)benzene, reduced yields, and purification difficulties.
This document provides a comprehensive overview of the mechanisms behind protodeboronation and offers practical, field-proven strategies to mitigate this decomposition pathway, ensuring the successful application of this compound in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns regarding the stability and handling of this compound.
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is a chemical reaction where the boronic acid group (–B(OH)₂) is replaced by a hydrogen atom, effectively consuming your starting material.[1] For this compound, this process is particularly problematic due to the presence of the electron-donating methylthio (–SMe) group. Electron-donating groups increase the electron density on the aromatic ring, which can accelerate the rate of protodeboronation, especially under the basic conditions typically required for Suzuki-Miyaura coupling reactions.[2]
Q2: How do the substituents on this compound influence its stability?
A2: The stability of this molecule is a delicate balance of competing electronic and steric effects:
-
2-(Methylthio) group: This is an electron-donating group, which generally increases the susceptibility of arylboronic acids to protodeboronation. Its position ortho to the boronic acid may also lead to steric hindrance, which can affect its reactivity in the desired coupling reaction.
-
4-Fluoro group: As an electron-withdrawing group, the fluorine atom can have a stabilizing effect by decreasing the electron density on the aromatic ring. However, its influence is position-dependent.[3] In some cases, ortho-fluorine substituents have been observed to accelerate protodeboronation under basic conditions.[4]
Q3: What are the primary reaction conditions that promote protodeboronation?
A3: Several factors in a typical Suzuki-Miyaura coupling can inadvertently promote protodeboronation:
-
Base: The presence of a base is necessary to activate the boronic acid for transmetalation. However, strong bases and high pH can significantly accelerate protodeboronation.[5]
-
Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.[5]
-
Solvent: Protic solvents, especially water, can act as a proton source for protodeboronation.[5]
-
Reaction Time: Extended reaction times provide more opportunity for the boronic acid to decompose.
Q4: How can I detect if protodeboronation is occurring in my reaction?
A4: The most common methods for detecting protodeboronation are:
-
Chromatographic Analysis: Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography (LC) can be used to identify the formation of the protodeboronated byproduct, 1-fluoro-3-(methylthio)benzene.
-
Mass Spectrometry (MS): GC-MS or LC-MS analysis of the crude reaction mixture can confirm the presence of the byproduct by its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR of the crude reaction mixture can provide quantitative information on the extent of protodeboronation by comparing the signals of the desired product, starting material, and the byproduct.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting and optimizing your reactions to minimize protodeboronation.
Issue 1: Low Yield of Desired Product with Significant Formation of 1-Fluoro-3-(methylthio)benzene
Probable Cause: The reaction conditions are too harsh, favoring protodeboronation over the desired Suzuki-Miyaura coupling.
Solutions:
-
Re-evaluate Your Choice of Base: The base is a critical parameter. Strong aqueous bases like NaOH and KOH can be particularly detrimental.
-
Recommendation: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for sensitive boronic acids.[6] These bases are strong enough to promote the catalytic cycle but are less likely to cause rapid decomposition.
-
-
Lower the Reaction Temperature: High temperatures accelerate all reaction rates, including decomposition.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C). While this may slow down the desired coupling, it can significantly reduce the rate of protodeboronation, leading to a higher overall yield.
-
-
Optimize the Solvent System: The presence of a proton source is a key requirement for protodeboronation.
-
Recommendation: Use anhydrous solvents such as dioxane, toluene, or THF.[6] If a co-solvent is necessary for solubility, minimize the amount of water. For instance, a 10:1 ratio of organic solvent to water is a good starting point. Ensure all solvents are properly degassed to remove oxygen, which can also lead to side reactions like homocoupling.[6]
-
-
Consider the Catalyst and Ligand System: A highly active catalyst can promote the desired coupling at a rate that outcompetes protodeboronation.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[6] These ligands can accelerate the rate-limiting steps of the Suzuki-Miyaura coupling, especially for sterically hindered substrates.
-
Issue 2: Protodeboronation Occurs Even Under Milder Conditions
Probable Cause: The inherent instability of this compound under the reaction conditions is the primary issue.
Solutions:
-
Convert the Boronic Acid to a More Stable Derivative: This is one of the most effective strategies for preventing protodeboronation. By "masking" the boronic acid, you can achieve a "slow release" of the active species into the reaction mixture, keeping its concentration low and minimizing decomposition.
-
Pinacol Esters: These are a common choice for stabilizing boronic acids. They are generally more robust and can be used directly in Suzuki-Miyaura couplings.[7]
-
MIDA (N-methyliminodiacetic acid) Boronate Esters: These are exceptionally stable, often crystalline solids that are easy to handle. They can be used in a "slow release" strategy where the active boronic acid is gradually liberated under the reaction conditions.[7]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form a stable, crystalline solid that can be used directly in the coupling reaction.
-
Experimental Protocol: Preparation of this compound pinacol ester
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add toluene to the flask.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.
Part 3: Mechanistic Insights and Visualization
Understanding the mechanism of protodeboronation is key to preventing it.
Mechanism of Base-Catalyzed Protodeboronation
Under the basic conditions of the Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its more nucleophilic boronate form. This boronate species is more susceptible to protonolysis by a proton source (like water) in the reaction mixture.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Technical Support Center: Minimizing Homocoupling of 4-Fluoro-2-(methylthio)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the use of 4-Fluoro-2-(methylthio)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we aim to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and execution.
Understanding the Challenge: The Propensity for Homocoupling
This compound is a valuable building block in medicinal chemistry and materials science. However, its electron-rich nature, due to the methylthio group, can increase its susceptibility to an undesired side reaction: oxidative homocoupling. This process leads to the formation of a symmetrical biaryl byproduct, consuming the boronic acid and reducing the yield of the desired cross-coupled product.[1][2] This guide will equip you with the knowledge to effectively suppress this side reaction.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section is designed to help you diagnose and resolve issues related to the homocoupling of this compound.
Issue 1: Significant Formation of Homocoupled Byproduct Detected
If you are observing a significant amount of the homocoupled product, it is crucial to systematically evaluate your reaction conditions. The primary culprits are often related to the palladium catalyst's oxidation state and the presence of oxygen.[3][4][5]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields due to homocoupling.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Palladium Source: The oxidation state of the palladium at the start of the reaction is critical.
-
The Problem: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) can directly react with two molecules of the boronic acid to produce the homocoupled biaryl and the active Pd(0) catalyst.[3][6][7] This is a stoichiometric process that consumes your starting material.
-
The Solution:
-
Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ eliminates the need for this initial reduction step, thereby preventing this specific homocoupling pathway.[8]
-
Incorporate a Mild Reducing Agent: If using a Pd(II) source is necessary, the addition of a mild reducing agent can facilitate its reduction to Pd(0) without promoting significant homocoupling.[3][9]
-
-
-
Improve Degassing and Inert Atmosphere Techniques: Oxygen is a known promoter of boronic acid homocoupling.[10]
-
The Mechanism: Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex.[4][5] This complex can then react with the boronic acid, leading to the formation of the homocoupled product.[4][5]
-
The Solution:
-
Rigorous Degassing: Ensure all solvents are thoroughly deoxygenated before use. The freeze-pump-thaw method (at least three cycles) is highly effective.[8] Sparging with an inert gas (argon or nitrogen) for an extended period is also a viable option.[11]
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric oxygen from entering the reaction vessel.
-
-
-
Optimize the Base and Solvent System: The choice of base and solvent can significantly influence the rates of the desired cross-coupling versus the undesired homocoupling.
-
The Role of the Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][13][14][15] However, an overly strong or concentrated base can sometimes promote side reactions.[15]
-
The Role of the Solvent: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[16][17][18][19][20] Aprotic solvents like dioxane, THF, and toluene are commonly used to minimize homocoupling.[11] While water is often added to help dissolve the base, excessive amounts can sometimes promote homocoupling.[11]
-
The Solution:
-
Screen Different Bases: If you are using a strong base like NaOH or KOH and observing significant homocoupling, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or KF.[15][21]
-
Adjust Solvent Composition: Systematically vary the ratio of your organic solvent to water to find the optimal balance for your specific reaction.
-
-
-
Consider Ligand Effects: The ligand coordinated to the palladium center plays a crucial role in modulating its reactivity.
-
The Principle: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired C-C bond.[6] By speeding up this step, the lifetime of palladium intermediates that could participate in homocoupling pathways is reduced.
-
The Solution: Employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can often favor the desired cross-coupling over homocoupling, especially for challenging substrates.[21]
-
Frequently Asked Questions (FAQs)
Q1: Is this compound particularly unstable?
A1: While boronic acids, in general, can be prone to decomposition, the electron-donating methylthio group in this compound can increase its reactivity and potentially its susceptibility to side reactions like homocoupling.[1] Proper storage in a cool, dry place is recommended.[22] For particularly sensitive applications, consider converting it to a more stable derivative like a pinacol ester or a MIDA boronate.[6][23]
Q2: Can the slow addition of the boronic acid help reduce homocoupling?
A2: Yes, this is an excellent procedural modification.[11] Slowly adding the boronic acid solution to the reaction mixture can help maintain a low instantaneous concentration. This disfavors the bimolecular homocoupling reaction, which is dependent on the concentration of the boronic acid.[8][11]
Q3: Does temperature play a role in controlling homocoupling?
A3: Temperature is a critical parameter. While higher temperatures can increase the rate of the desired Suzuki-Miyaura coupling, they can also accelerate the rates of side reactions, including homocoupling.[11] It is often beneficial to run the reaction at the lowest temperature that provides a reasonable reaction rate.[11]
Q4: What is the visual evidence of significant homocoupling?
A4: The most definitive evidence will come from analytical techniques such as TLC, GC-MS, or LC-MS, which will show a significant peak corresponding to the symmetrical biaryl byproduct. A lower than expected yield of the desired product is also a strong indicator.
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a starting point for optimizing your reaction to favor cross-coupling.
-
Reagent Preparation:
-
Ensure the this compound, aryl halide, palladium catalyst, and ligand are of high purity and have been stored correctly.
-
Thoroughly degas the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) by at least three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the this compound (1.2 equiv) and the base (e.g., K₃PO₄, 2.0 equiv).
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Homocoupling
| Parameter | Condition A (Favors Homocoupling) | Condition B (Minimizes Homocoupling) | Rationale |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(0) source avoids reductive homocoupling.[8] |
| Atmosphere | Air | Argon or Nitrogen | Inert atmosphere prevents oxygen-mediated homocoupling.[10] |
| Base | NaOH | K₃PO₄ | Milder base can reduce side reactions.[15] |
| Solvent | High water content | Anhydrous or minimal water | Reduces potential for water-promoted side reactions.[11] |
| Boronic Acid Addition | All at once | Slow addition via syringe pump | Keeps instantaneous concentration low.[11] |
Visualizing the Mechanisms
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. benchchem.com [benchchem.com]
- 22. This compound | 861931-38-6 [amp.chemicalbook.com]
- 23. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Fluoro-2-(methylthio)phenylboronic Acid Reaction Products
From the Desk of the Senior Application Scientist
Welcome to the technical support center for post-reaction purification involving 4-Fluoro-2-(methylthio)phenylboronic acid. As a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, this reagent enables the synthesis of complex biaryl structures crucial for drug discovery and materials science.[1][2] However, the journey from a crude reaction mixture to a highly pure final product is often fraught with challenges. The unique electronic and steric properties imparted by the fluoro and methylthio substituents can influence not only the reaction's outcome but also the impurity profile, making purification a critical, non-trivial step.
This guide is designed to provide you, our fellow researchers, with practical, field-proven insights and step-by-step solutions to common purification challenges. We will delve into the causality behind these issues and offer robust protocols to help you achieve the desired purity for your compounds.
Section 1: Troubleshooting Guides
This section addresses specific, recurring problems encountered during the purification of products derived from this compound.
Problem 1: Final product is contaminated with unreacted this compound.
-
Probable Cause: Boronic acids are Lewis acids and possess sufficient polarity to co-elute with moderately polar products during silica gel chromatography.[1][3] An incomplete reaction or the use of excess boronic acid are the primary reasons for its presence post-reaction.
-
Step-by-Step Solution:
-
Initial Diagnosis: Confirm the presence of the boronic acid impurity via TLC, LC-MS, or ¹H NMR analysis of the crude product. The boronic acid spot on a TLC plate will often streak.
-
Liquid-Liquid Extraction (Basic Wash): This is the most effective method to remove boronic acid impurities before chromatography.[3][4]
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3][5]
-
Causality: The basic wash deprotonates the acidic B(OH)₂ group, forming the water-soluble boronate salt [R-B(OH)₃]⁻, which partitions into the aqueous layer.[1][4]
-
Repeat the basic wash 2-3 times to ensure complete removal.
-
Wash the organic layer with water and then brine to remove residual base and salt.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]
-
-
Verification: Re-analyze the crude product by TLC or NMR to confirm the absence of the boronic acid before proceeding to further purification steps like column chromatography.
-
Problem 2: Product is contaminated with a homocoupled dimer [Bis(4-fluoro-2-(methylthio)phenyl)].
-
Probable Cause: The homocoupling of boronic acids is a significant side reaction in Suzuki-Miyaura couplings.[7][8] It is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that mediate the dimerization, or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[8][9][10][11] Electron-deficient boronic acids, like the title compound, can be more susceptible to this process.[12]
-
Step-by-Step Solution:
-
Prevention (During Reaction Setup):
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[6][9]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Catalyst Choice: Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the need for in-situ reduction, which can be a source of homocoupling.[11] If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the ligand and conditions are suitable for rapid reduction to Pd(0).
-
-
Purification (Post-Reaction):
-
The homocoupled dimer often has a polarity very similar to the desired biaryl product, making separation by extraction impossible.
-
Flash Column Chromatography: This is the primary method for separation. Careful optimization of the solvent system is critical.
-
Start with a low-polarity eluent system (e.g., Hexanes/EtOAc or Toluene/EtOAc) and gradually increase the polarity.
-
The dimer is often less polar than the desired cross-coupled product, especially if the coupling partner is more polar.
-
Use a long column and a slow flow rate to maximize resolution.[13]
-
-
Recrystallization: If the desired product is a solid, recrystallization can be highly effective.[14][15] The dimer, being a different molecular structure, will likely have different solubility properties.
-
Screen various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures like hexanes/EtOAc) to find one in which the product has high solubility when hot and low solubility when cold, while the impurity remains in solution.[14]
-
-
-
Problem 3: Product and unreacted aryl halide co-elute during column chromatography.
-
Probable Cause: The product and the starting aryl halide may have very similar polarities, especially if the boronic acid portion of the molecule is small or non-polar. This leads to overlapping Rƒ values and poor separation on silica gel.[13]
-
Step-by-Step Solution:
-
Optimize Chromatography Conditions:
-
Change Solvent System: Do not rely solely on Hexane/EtOAc. Experiment with different solvent systems that offer alternative selectivities.[13] Good options include:
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
Diethyl ether/Hexanes
-
-
Reduce Eluent Polarity: A lower Rƒ value (e.g., 0.1-0.2) often provides better separation, even though it requires more solvent.[13]
-
Use a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or reversed-phase (C18) silica, as the different surface chemistry can alter the elution order.
-
-
Drive the Reaction to Completion: The easiest purification is one that isn't needed. Before repeating the purification, try to re-run the reaction and push it to full conversion of the limiting reagent (usually the aryl halide). This may involve increasing the reaction time, temperature, or catalyst loading.
-
Chemical Scavenging (Advanced): If the unreacted halide has a unique functional group, it may be possible to react it with a "scavenger" resin to remove it from the mixture before chromatography. This is a more advanced technique typically used in medicinal chemistry workflows.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki reaction with this compound?
A: The most common impurities are:
-
Unreacted Boronic Acid: Left over from using an excess or from an incomplete reaction.[4]
-
Homocoupled Boronic Acid: The symmetrical dimer formed from two molecules of the boronic acid.[7][8]
-
Protodeboronated Byproduct: The boronic acid is replaced by a hydrogen atom (forming 1-fluoro-3-(methylthio)benzene). This is a common hydrolysis side reaction, especially with heteroaryl boronic acids or under harsh conditions.[8][16]
-
Unreacted Aryl Halide: The other starting material in the coupling reaction.
-
Palladium Residues: Often seen as finely divided palladium black.[7]
-
Ligand Byproducts: For example, triphenylphosphine oxide if PPh₃ is used as a ligand.[3]
Q2: How can I remove the boronic acid starting material and its homocoupled dimer without using chromatography?
A: Removing the unreacted boronic acid is straightforward with a basic aqueous wash, as detailed in Troubleshooting Problem 1.[3][4] However, removing the homocoupled dimer without chromatography is much more difficult due to its structural similarity to the desired product. The most effective non-chromatographic method is recrystallization , provided your product is a solid and has a different solubility profile than the dimer impurity.[14][15] You must perform solvent screening to find suitable conditions.
Q3: My product is a solid. What's the best way to purify it?
A: For solid products, recrystallization is often the most powerful purification technique.[14][15] It can remove a wide range of impurities in a single step and often yields material of very high purity.
-
Workflow:
-
Perform an initial basic aqueous workup to remove the acidic boronic acid.[4]
-
Concentrate the organic layer to obtain the crude solid.
-
Perform solvent screening to find an appropriate recrystallization solvent or solvent pair (e.g., Hexanes/Methanol, Ethanol/Water).[14]
-
Dissolve the crude solid in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[14]
-
Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[14]
-
Q4: How do I choose the right solvent system for column chromatography?
A: The process is empirical and relies on Thin Layer Chromatography (TLC) analysis.
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plate in a test solvent system (start with a standard like 4:1 Hexanes:EtOAc).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system will give your desired product an Rƒ value of 0.2-0.4 and show clear separation between the product spot and all major impurity spots.[13]
-
If separation is poor, change the solvent ratios or switch to a completely different solvent system to alter the selectivity.[3][13]
Q5: What causes the formation of boronic acid homocoupling, and how can I minimize it?
A: Homocoupling is primarily caused by Pd(II) species reacting with the boronic acid.[8][17] This can happen when a Pd(II) precatalyst is used and its reduction to the catalytically active Pd(0) is slow, or when Pd(0) is re-oxidized by atmospheric oxygen.[9][10]
-
Minimization Strategies:
-
Rigorous Degassing: The most critical factor is the exclusion of oxygen.[6][9]
-
Use a Pd(0) Catalyst: Sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the correct oxidation state.[11]
-
Use an Efficient Ligand: Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the catalytic cycle, particularly the reductive elimination step, which outcompetes side reactions.[11][18]
-
Add a Mild Reducing Agent: In some cases, adding a mild reductant like potassium formate can help keep the palladium in the Pd(0) state.[9][10]
-
Section 3: Key Experimental Protocols
Protocol 1: Basic Aqueous Workup for Boronic Acid Removal
-
Cool Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc, ~10-20 volumes). If the reaction was run in an aqueous biphasic system, add enough organic solvent to fully dissolve the product.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Basic Wash: Add an equal volume of 1 M NaOH or Na₂CO₃ solution. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. Drain and discard the aqueous (bottom) layer.
-
Repeat: Repeat the basic wash one more time.
-
Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of saturated NaCl solution (brine).
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now free of boronic acid.[6]
Protocol 2: Flash Column Chromatography for Biaryl Purification
-
Select Eluent: Based on TLC analysis, prepare the chosen eluent system (e.g., 9:1 Hexanes:EtOAc).
-
Pack Column: Pack a glass column with silica gel as a slurry in the eluent. Ensure there are no cracks or air bubbles.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[19]
-
Elute: Carefully add the eluent to the top of the column and apply positive pressure (air or nitrogen). Collect fractions in test tubes.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[12]
Section 4: Visualization & Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification strategy based on the nature of the crude product.
Caption: Decision tree for selecting a purification method.
Table 1: Common Chromatography Solvent Systems
| Polarity | Solvent System Components | Typical Applications & Notes |
| Low | Hexanes / Toluene | Good for separating non-polar hydrocarbons and dimers. |
| Low-Medium | Hexanes / Diethyl Ether | Offers different selectivity than EtOAc-based systems. |
| Medium | Hexanes / Ethyl Acetate (EtOAc) | The most common starting point for many biaryl products.[13] |
| Medium-High | Dichloromethane (DCM) / Methanol (MeOH) | Effective for more polar compounds. A small amount of MeOH (1-5%) significantly increases polarity.[3] |
| High | EtOAc / MeOH | For highly polar products containing hydroxyl or amine groups. |
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. reddit.com [reddit.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. researchgate.net [researchgate.net]
- 16. Boronic acid - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for 4-Fluoro-2-(methylthio)phenylboronic Acid Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-2-(methylthio)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, providing in-depth troubleshooting advice and practical, field-proven protocols. The unique electronic and steric properties of this compound, namely the electron-donating methylthio group and the electron-withdrawing fluorine, present specific challenges and opportunities in catalyst optimization that this guide will address.
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations for catalyst selection when using this compound?
A1: The presence of the sulfur atom in the methylthio group can be a double-edged sword. While the electron-donating nature of the thioether can facilitate oxidative addition, sulfur can also act as a poison to the palladium catalyst. Therefore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos), are often excellent starting points.[1] These ligands can promote the desired reductive elimination step and stabilize the palladium catalyst, preventing deactivation.[1]
Q2: What is a typical starting catalyst loading for this type of Suzuki-Miyaura coupling?
A2: A general and effective starting point for catalyst loading in many Suzuki-Miyaura reactions is between 1-2 mol% of the palladium source.[1] However, for substrates prone to catalyst poisoning or side reactions, it may be necessary to adjust this. An initial screening with 1.5 mol% of a palladium precatalyst like XPhos Pd G3 is a robust starting point.
Q3: How does the choice of base impact the reaction with this specific boronic acid?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[2] For this compound, a moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1][2] The choice can be solvent-dependent; for instance, K₃PO₄ often works well in ethereal solvents like dioxane or THF, sometimes with a small amount of water.[3][4]
Q4: My reaction is sluggish or stalls completely. What are the most likely causes?
A4: Several factors could be at play. The most common culprits are:
-
Catalyst Deactivation: The thioether moiety may be poisoning the palladium catalyst.[5][6]
-
Poor Reagent Quality: The boronic acid may have degraded, or the solvents and base may not be sufficiently dry or pure.[3]
-
Inadequate Degassing: Oxygen can lead to the oxidative degradation of the catalyst and promote homocoupling of the boronic acid.[3][7]
-
Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be ideal for this specific transformation.[3]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to resolving common issues encountered during the optimization of catalyst loading for the coupling of this compound.
Problem 1: Low or No Product Formation
Q: I have set up my reaction with a standard palladium catalyst and base, but I am observing very low conversion to the desired product. What steps should I take to troubleshoot this?
A: A systematic approach is key to identifying the root cause of low product formation. Follow this workflow:
Caption: Troubleshooting workflow for low product yield.
-
Verify Reagent Integrity:
-
Boronic Acid: this compound can be susceptible to protodeboronation, especially in the presence of moisture.[8] Ensure it is stored under inert atmosphere and is of high purity. Consider using a more stable derivative like a pinacol ester if degradation is suspected.[3]
-
Solvents and Base: Use anhydrous solvents and ensure the base is freshly opened or has been stored properly in a desiccator.[3]
-
-
Improve Degassing Technique:
-
Catalyst System Screening:
-
The interaction between the palladium catalyst and the thioether is critical. If a standard catalyst like Pd(PPh₃)₄ is failing, move to more robust systems. A screening of different palladium precatalysts and ligands is highly recommended.
-
| Catalyst/Ligand Combination | Rationale | Typical Loading (mol%) |
| XPhos Pd G3 | A highly active and versatile precatalyst with a bulky, electron-rich ligand that can overcome catalyst poisoning. | 0.5 - 2 |
| SPhos Pd G3 | Similar to XPhos, often effective for challenging couplings. | 0.5 - 2 |
| Pd₂(dba)₃ with RuPhos | A combination that allows for fine-tuning of the ligand-to-metal ratio and is known for its high activity. | 1-2 (Pd), 2-4 (Ligand) |
| Pd(OAc)₂ with cataCXium® A | A phosphine-based ligand known to be effective in Suzuki-Miyaura couplings. | 1-2 (Pd), 2-4 (Ligand) |
-
Base and Solvent Optimization:
-
The choice of base and solvent are interdependent.[4][10] A common and effective system is K₃PO₄ in a solvent mixture like dioxane/water (e.g., 10:1).[1][3] If this is not effective, consider switching to Cs₂CO₃, which has higher solubility in organic solvents.[2] Aprotic polar solvents like DMF or NMP can also be explored, but be mindful of potential side reactions at higher temperatures.
-
Problem 2: Significant Formation of Homocoupling Byproducts
Q: I am observing a significant amount of the homocoupled product of my boronic acid. How can I suppress this side reaction?
A: Homocoupling is often a sign of catalyst decomposition or the presence of an oxidant (like oxygen).[7] Here's how to address it:
-
Strictly Anaerobic Conditions: This is the most critical factor. Re-evaluate and improve your degassing procedure as outlined above.[3]
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway.[3] However, a large excess can sometimes promote homocoupling, so this should be optimized.
-
Choice of Palladium Source: Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[7] This reduction can sometimes be accompanied by homocoupling of the boronic acid. Using a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst that rapidly forms the active species can minimize this.[7]
-
Ligand Selection: Bulky, electron-donating ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.[1] This is another reason why ligands like XPhos and SPhos are often successful.[1]
Problem 3: Inconsistent Results and Catalyst Deactivation
Q: My reaction works well on a small scale, but upon scale-up, the yield drops significantly, and I observe palladium black precipitation. What is causing this, and how can I prevent it?
A: This is a classic sign of catalyst deactivation, which can be exacerbated on a larger scale due to mass and heat transfer limitations.[5] The formation of palladium black indicates that the active catalyst is aggregating and precipitating out of solution.[11]
Caption: Suzuki-Miyaura catalytic cycle and points of deactivation.
-
Ligand-to-Palladium Ratio: On a larger scale, it may be beneficial to slightly increase the ligand-to-palladium ratio. An excess of the phosphine ligand can help stabilize the catalytically active species and prevent aggregation.
-
Slow Addition of Reagents: Consider adding the boronic acid or the base as a solution over a period of time rather than all at once. This can help to control the concentration of reactive intermediates and minimize side reactions that lead to catalyst death.
-
Temperature Control: Ensure efficient and uniform heating. Localized overheating can accelerate catalyst decomposition.
-
Catalyst Choice: Modern, well-defined precatalysts are often more robust and less prone to deactivation than catalyst systems generated in situ from simple palladium salts.[1]
Experimental Protocols
Protocol 1: Screening of Catalyst Loading
This protocol outlines a general procedure for screening the optimal catalyst loading for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To a series of oven-dried reaction vials equipped with stir bars, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).[2]
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3) in varying amounts (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%) to each respective vial.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 dioxane/water, 5 mL) to each vial via syringe.[1][3]
-
Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).[1][12][13]
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product to determine the conversion and yield for each catalyst loading.[1]
Protocol 2: Monitoring Reaction Progress
Real-time monitoring can provide invaluable insights into reaction kinetics and catalyst stability.[14]
-
Setup: Assemble the reaction as described in Protocol 1 in a round-bottom flask equipped with a reflux condenser and a septum.
-
Sampling: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a known amount of an internal standard dissolved in a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of starting materials and product over time.[12][13] This data can be used to plot reaction profiles and compare the efficacy of different catalyst loadings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. vapourtec.com [vapourtec.com]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Effect of Base on the Suzuki Coupling of 4-Fluoro-2-(methylthio)phenylboronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of the base in the Suzuki-Miyaura cross-coupling of 4-Fluoro-2-(methylthio)phenylboronic acid. As Senior Application Scientists, our goal is to combine mechanistic understanding with practical, field-proven solutions to help you overcome common experimental challenges.
Part 1: Frequently Asked Questions (FAQs) - The Role of the Base
This section addresses fundamental questions about the function of the base in the Suzuki-Miyaura catalytic cycle. A clear understanding of these principles is essential for effective troubleshooting.
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
The base is not a mere additive; it is a crucial component without which the reaction typically does not proceed.[1][2] Its primary role is to facilitate the transmetalation step, which is often the rate-determining step of the catalytic cycle.[3][4] There are two widely accepted mechanistic pathways for this activation:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (a boronate, e.g., [ArB(OH)₃]⁻).[5][6][7] This activated boronate species is significantly more reactive and readily transfers its organic group to the palladium(II) center.[5][8]
-
The Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻ from K₂CO₃ in water) first reacts with the arylpalladium(II) halide complex (formed after oxidative addition) to replace the halide with a hydroxide or alkoxide ligand.[2][6] This [ArPd(OH)L₂] species is then more susceptible to reaction with the neutral boronic acid.[4][6]
The operative pathway can depend on the specific base, solvent, and substrates used in the reaction.[6] Regardless of the precise pathway, the base is essential for increasing the nucleophilicity of the boron species, enabling the key C-C bond-forming transmetalation step.[5][9]
Q2: I'm observing significant protodeboronation of my this compound. How can I mitigate this?
Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction that lowers yield, particularly with electron-deficient or heteroaryl boronic acids.[7][10] The electron-withdrawing nature of the fluorine atom in your substrate can make it more susceptible to this pathway.
Strategies to Minimize Protodeboronation:
-
Choice of a Milder Base: Strong bases and the presence of water can accelerate protodeboronation.[7] Switching to a milder, non-nucleophilic base is often the most effective strategy.
-
Potassium phosphate (K₃PO₄): This is an excellent choice for sensitive substrates as it provides sufficient basicity to promote the reaction while minimizing side reactions.[6][11]
-
Potassium fluoride (KF): Fluoride ions are believed to activate the boronic acid uniquely and can be very effective, especially under anhydrous conditions.[9][11]
-
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[10][12]
-
Anhydrous Conditions: While some water is often beneficial for dissolving inorganic bases, minimizing it can reduce the rate of protodeboronation.[10][13] Using a soluble organic base or anhydrous inorganic bases like KF in solvents like THF or dioxane can be effective.[7]
-
Optimize Reaction Time and Temperature: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of substrate decomposition.[10]
Q3: My substrate contains other base-sensitive functional groups. Which base should I choose?
When your coupling partner or the boronic acid itself contains base-labile groups (e.g., esters, amides, or ketones with α-protons), the choice of base is critical to avoid degradation and unwanted side reactions.[7][14]
Recommended Bases for Sensitive Substrates:
| Base | Common Solvents | Temperature (°C) | Key Characteristics & Considerations | Sources |
| K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 | A strong, yet non-nucleophilic base. Often the best starting point for sensitive or challenging substrates, including nitrogen-containing heterocycles. | [6][7][11] |
| K₂CO₃ | Toluene/EtOH/H₂O, THF/H₂O | 80 - 110 | A standard, cost-effective, and milder base. May be less effective for very challenging couplings but is a good first choice for robust systems. | [11][15] |
| Cs₂CO₃ | Dioxane/H₂O, DMF | 80 - 110 | More soluble and stronger than K₂CO₃. The "caesium effect" can significantly increase reaction rates, especially for sterically hindered substrates. | [6][11][16] |
| KF | THF (anhydrous), Dioxane | 60 - 80 | A mild option, particularly useful for substrates with base-sensitive groups like esters. Often requires anhydrous conditions for optimal performance. | [7][9][11] |
| Organic Bases (e.g., Et₃N, DIPEA) | Toluene, DMF | Variable | Generally weaker and less common. Can be useful for highly sensitive substrates where inorganic bases cause decomposition. May require higher temperatures. | [13][17] |
Part 2: Troubleshooting Guide & Workflow
This section provides a structured approach to diagnosing and solving common issues encountered during the Suzuki coupling of this compound, with a focus on base-related problems.
Troubleshooting Low Yield: A Systematic Approach
Low yields are a frequent issue in cross-coupling reactions.[10][15] Before making drastic changes, perform a systematic check of your reaction parameters.
Problem: My reaction yield is low or the reaction has stalled.
Below is a workflow to diagnose the potential cause, focusing on the role of the base.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. byjus.com [byjus.com]
- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Yoneda Labs [yonedalabs.com]
- 14. jk-sci.com [jk-sci.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects in reactions with 4-Fluoro-2-(methylthio)phenylboronic acid
Welcome to the technical support guide for 4-Fluoro-2-(methylthio)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process scientists to navigate the nuances of using this reagent, with a specific focus on the critical role of solvents in achieving successful reaction outcomes. The following question-and-answer guide addresses common and advanced issues encountered in the field, providing not just solutions but the underlying chemical principles.
Section 1: First-Line Troubleshooting & FAQs
This section addresses the most immediate challenges and frequently asked questions when reaction outcomes are not as expected.
Q1: My Suzuki-Miyaura coupling reaction with this compound has failed or shows very low yield. What are the first solvent-related factors I should investigate?
A1: When a Suzuki-Miyaura coupling fails, it's essential to systematically evaluate the fundamental components of the reaction system. The solvent is not merely an inert medium; it actively participates in and influences several key steps of the catalytic cycle.[1][2] Before re-optimizing catalysts or bases, consider these three critical solvent-related checkpoints.
-
Inadequate Degassing (Oxygen Contamination): The active Pd(0) catalyst is highly sensitive to oxygen.[3] Insufficiently degassed solvent is a primary cause of catalyst decomposition and the promotion of unwanted side reactions, most notably the homocoupling of the boronic acid to form a symmetric biaryl.[3][4][5]
-
Causality: Oxygen oxidizes the active Pd(0) to an inactive Pd(II) species, breaking the catalytic cycle. This Pd(II) can then facilitate the oxidative homocoupling of your boronic acid.[5]
-
Solution: Ensure your solvent is rigorously degassed before use. Standard methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles. The reaction itself must be maintained under a positive pressure of an inert atmosphere.[3]
-
-
Incorrect Water Content (Especially in Aprotic Solvents): While counterintuitive, a small amount of water is often crucial for efficient transmetalation, particularly when using common bases like carbonates (e.g., K₂CO₃) or phosphates.[6][7] Running a reaction under strictly anhydrous conditions with these bases can stall the reaction.
-
Causality: The transmetalation step—the transfer of the aryl group from boron to palladium—is often the rate-limiting step. One dominant pathway involves the reaction between a palladium hydroxo complex (LₙPd(Ar)(OH)) and the neutral boronic acid (Ar'B(OH)₂).[8][9][10] Without water, the formation of this highly reactive palladium hydroxo species is hindered, slowing or stopping the catalytic cycle.
-
Solution: For reactions in aprotic solvents like dioxane, THF, or DMF, consider using a solvent mixture with water (e.g., Dioxane/H₂O 10:1 v/v).[3] This often accelerates the reaction by facilitating the formation of the key palladium hydroxo intermediate.[8]
-
-
Solvent Purity and Contaminants: Industrial-grade solvents may contain impurities that can act as catalyst poisons.[2][11]
-
Causality: Contaminants from the solvent manufacturing process, such as sulfur-containing compounds or precursors like maleic anhydride, can coordinate to the palladium center more strongly than the desired ligands, effectively poisoning the catalyst and halting the reaction at ppm levels.[2][11]
-
Solution: Use high-purity, anhydrous-grade solvents for sensitive cross-coupling reactions. If catalyst poisoning is suspected, using a fresh bottle of solvent from a reputable supplier is a critical troubleshooting step.
-
Below is a workflow to diagnose these initial issues.
References
- 1. researchgate.net [researchgate.net]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Fluoro-2-(methylthio)phenylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the success of your Suzuki-Miyaura coupling reactions involving 4-Fluoro-2-(methylthio)phenylboronic acid. Our goal is to equip you with the scientific rationale and practical guidance needed to overcome common challenges and improve your reaction yields.
Introduction: Navigating the Challenges of a Unique Substrate
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique substitution pattern presents specific challenges in Suzuki-Miyaura cross-coupling reactions. The primary hurdles include:
-
Catalyst Poisoning: The ortho-methylthio group (a thioether) can strongly coordinate to the palladium catalyst, leading to deactivation and low yields.[1] Sulfur compounds are known to be potent poisons for palladium catalysts.
-
Protodeboronation: This common side reaction, where the boronic acid group is replaced by a hydrogen atom, can be a significant issue, reducing the availability of the boronic acid for the desired cross-coupling.[2]
-
Steric Hindrance: The ortho-substituent can sterically hinder the approach of the coupling partners to the palladium center, slowing down the reaction.
This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and field-proven strategies.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during Suzuki coupling with this compound, offering potential causes and actionable solutions.
dot
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
Q1: My reaction shows low to no conversion of starting materials. What should I check first?
A1: When faced with a stalled reaction, a systematic evaluation of your setup and reagents is crucial.
-
Catalyst and Ligand Integrity: The primary suspect is often the palladium catalyst, which is susceptible to poisoning by the thioether group of your boronic acid.
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may be readily poisoned. Consider using more robust catalyst systems. Buchwald-type ligands, which are bulky and electron-rich, are particularly effective in mitigating catalyst deactivation and promoting the desired coupling.[3][4] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent starting point.[3]
-
Catalyst Loading: Due to potential poisoning, a higher catalyst loading (e.g., 2-5 mol%) might be necessary to achieve a reasonable reaction rate.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) active species and the phosphine ligands, leading to catalyst deactivation.[5] Thoroughly degas all solvents and reagents.
-
-
Boronic Acid Quality: this compound can be susceptible to degradation, especially if it is not fresh or has been stored improperly. Consider using a freshly opened bottle or purifying the existing material.
-
Base Selection: The choice of base is critical. A base that is too weak may not efficiently form the reactive boronate species, while a very strong base can promote side reactions. For this substrate, moderately strong, non-nucleophilic bases are often a good choice.
Q2: I am observing significant formation of 4-fluoro-2-(methylthio)benzene, the protodeboronated side product. How can I minimize this?
A2: Protodeboronation is a common challenge, particularly with electron-rich or sterically hindered boronic acids.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce protodeboronation.[8] These esters slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing the rate of this side reaction.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for protodeboronation.[9] Employing anhydrous solvents and bases can be beneficial.
-
Milder Base: As mentioned, stronger bases can exacerbate protodeboronation. Switching to a milder base like potassium fluoride (KF) or using carefully dried potassium phosphate can help.[9]
Q3: The reaction is sluggish, even with a robust catalyst system. What can I do to improve the reaction rate?
A3: Slow reaction rates are often due to steric hindrance from the ortho-methylthio group.
-
Elevated Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Temperatures in the range of 80-110 °C are common for challenging Suzuki couplings.
-
Solvent Choice: The solvent can have a significant impact on solubility and reaction kinetics. Aprotic polar solvents are generally preferred.
-
Recommended Solvents: 1,4-Dioxane, toluene, and mixtures of THF with water (if anhydrous conditions are not being used) are good starting points.[5]
-
-
Ligand Selection: While SPhos is a good starting point, other bulky, electron-rich ligands from the Buchwald family (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) could be screened for improved performance.[6]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: Based on best practices for challenging Suzuki couplings, a good starting point would be:
| Parameter | Recommendation | Rationale |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | More reactive than aryl chlorides, requiring milder conditions. |
| Boronic Acid | This compound (1.2-1.5 equiv) | A slight excess ensures complete consumption of the often more expensive aryl halide. |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol %) or Pd(OAc)₂ (2-5 mol %) | Common and effective Pd(0) and Pd(II) precursors. |
| Ligand | SPhos (2-5 mol %) | A bulky, electron-rich ligand to counteract catalyst poisoning by the thioether.[3] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A moderately strong, non-nucleophilic base that is effective in many challenging couplings.[7] |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane | Aprotic polar solvents that are well-suited for Suzuki reactions. |
| Temperature | 80-110 °C | Higher temperatures can help overcome steric hindrance and improve reaction rates. |
Q2: Can I use an aryl chloride as the coupling partner?
A2: Yes, but it will likely be more challenging. The C-Cl bond is stronger and less reactive than C-Br or C-I bonds. For couplings with aryl chlorides, more specialized and highly active catalyst systems are typically required. You may need to use a higher catalyst loading and a more electron-rich ligand, such as XPhos or a suitable N-heterocyclic carbene (NHC) palladium complex.[8][10]
Q3: How does the fluoro substituent affect the reaction?
A3: The para-fluoro group is electron-withdrawing via induction, which can influence the electronics of the phenyl ring. In some cases, fluoride ions, either from the substrate or added as a salt (e.g., KF, CsF), can play a role in the catalytic cycle by interacting with the boronic acid or the palladium center.[11][12][13][14] However, in this specific substrate, the dominant electronic effect is often the electron-donating nature of the ortho-thioether group.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
This protocol is a robust starting point and may require optimization for specific substrates.
dot
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (powdered, dried, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in 4-Fluoro-2-(methylthio)phenylboronic acid
Welcome to the technical support center for 4-Fluoro-2-(methylthio)phenylboronic acid (Product No. CDS024274). This guide is designed for researchers, medicinal chemists, and process development scientists to effectively identify, manage, and mitigate common impurities associated with this versatile reagent. Adherence to best practices for purity control is paramount for ensuring reproducibility in downstream applications, particularly in high-stakes fields like drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my sample of this compound?
A1: Like most arylboronic acids, this compound is susceptible to forming several key classes of impurities. The most prevalent are:
-
Boroxines (Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules.[1][2][3][4][5] It is common to find boronic acids in equilibrium with their corresponding boroxines, a process that can be accelerated by heat.[3] Product specification sheets for similar compounds often note the presence of varying amounts of the anhydride form.[6][7]
-
Protodeboronated Product: This impurity, 1-fluoro-3-(methylthio)benzene, results from the cleavage of the C-B bond, which is replaced by a C-H bond.[8][9] This decomposition pathway can be promoted by acidic or basic conditions and is a common side reaction in Suzuki-Miyaura couplings.[9][10][11]
-
Oxidative Degradation Products: The thioether group is susceptible to oxidation, which can lead to the corresponding sulfoxide and sulfone derivatives. Additionally, oxidative processes can cleave the boronic acid group, potentially yielding an alcohol.[12]
-
Residual Starting Materials/Reagents: Depending on the synthetic route, trace amounts of precursors like 1-bromo-4-fluoro-2-(methylthio)benzene or boronic esters (e.g., pinacol or triisopropyl borate esters) may be present.[1][13]
Q2: My NMR spectrum looks complex, showing broad signals. What is happening?
A2: Broad signals in the NMR spectrum of a boronic acid are often indicative of an equilibrium between the monomeric boronic acid and the trimeric boroxine anhydride. This exchange process occurs on the NMR timescale, leading to signal broadening. Storing the material under strictly anhydrous conditions can slow this process, but the presence of the boroxine is very common.
Q3: How does pH affect the stability of my boronic acid?
A3: The pH of aqueous solutions has a profound impact on the stability and reactivity of arylboronic acids. The compound exists in equilibrium between the neutral trigonal form (ArB(OH)₂) and the anionic tetrahedral boronate form ([ArB(OH)₃]⁻).[14] At high pH (above the pKa, typically ~9), the boronate form dominates, which is more susceptible to protodeboronation.[14] Conversely, strongly acidic conditions can also promote protodeboronation.[8][10] For many boronic acids, maximum stability in aqueous media is found in a slightly acidic to neutral pH range (around pH 5).[15]
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions based on mechanistic principles.
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Explanation & Causality | Recommended Action |
| High Boroxine Content | The active species in the transmetalation step of the Suzuki-Miyaura cycle is the boronate anion, formed from the boronic acid.[14] While boroxines can hydrolyze in situ back to the boronic acid, this process may be slow or incomplete, leading to a lower effective concentration of the active reagent and reduced yields. | Action: Before use, stir the boronic acid in a biphasic mixture of diethyl ether and water for 30-60 minutes. The water will hydrolyze the boroxine back to the monomeric acid. Separate the organic layer, dry it thoroughly (e.g., with MgSO₄), and evaporate the solvent to recover the active boronic acid. Use immediately. |
| Protodeboronation of Starting Material | If your reaction conditions are too harsh (e.g., prolonged heating, excessively strong base), the this compound may degrade to 1-fluoro-3-(methylthio)benzene before it can couple.[9] This side reaction consumes your starting material and generates an inert byproduct. | Action: Screen milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Reduce reaction temperature and time where possible. Ensure your reaction is under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. |
| Poor Reagent Purity | The presence of any of the impurities listed in the FAQ can lead to a lower assay of the active reagent, resulting in incorrect stoichiometry and reduced yields. | Action: Assess the purity of your reagent using HPLC or ¹H NMR before use. If significant impurities are detected, purify the material using one of the protocols outlined below. |
Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis
| Observation | Potential Identity & Causality | Confirmation & Solution |
| Early Eluting Peak (Reverse Phase) | The protodeboronated impurity, 1-fluoro-3-(methylthio)benzene, is significantly less polar than the boronic acid and will elute much earlier in a typical reverse-phase HPLC method. | Confirmation: Spike your sample with an authentic standard of 1-fluoro-3-(methylthio)benzene. Use LC-MS to confirm the mass. Solution: This impurity is difficult to remove by simple recrystallization. Purification via silica gel chromatography may be necessary. |
| Peak with M+16 or M+32 | These peaks correspond to the oxidized sulfoxide (M+16) and sulfone (M+32) impurities. The thioether moiety is susceptible to oxidation by air over time, especially if exposed to light or trace metal catalysts. | Confirmation: High-resolution mass spectrometry (HRMS) is the best tool for confirming the elemental composition. Solution: Store the material under an inert atmosphere, protected from light, and in a freezer to minimize oxidation. If present, these impurities can often be separated by chromatography. |
| Broad or Drifting Peaks | On-column hydrolysis of boronic esters or degradation of the boronic acid itself can occur during analysis, especially with acidic mobile phases.[16][17][18] | Confirmation: Inject the sample in a non-aqueous, aprotic solvent like acetonitrile.[16][18] Vary the mobile phase pH. Solution: Develop a fast LC method to minimize on-column residence time.[16] Use mobile phases without strong acid modifiers or consider HILIC chromatography.[16] |
Visual Workflow for Impurity Troubleshooting
The following diagram outlines a systematic approach to identifying and resolving purity issues with your boronic acid.
Caption: A decision tree for troubleshooting impurities.
Key Experimental Protocols
Protocol 1: Purification via Acid/Base Extraction
This method is effective for removing non-acidic impurities, such as the protodeboronated byproduct or residual boronic esters. The principle relies on the Lewis acidic nature of the boronic acid, which allows it to form a water-soluble boronate salt under basic conditions.[19]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram).
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). Extract 2-3 times. The boronic acid will move into the aqueous layer as its sodium boronate salt, while non-acidic impurities remain in the organic layer.
-
Combine & Wash: Combine the aqueous layers and wash once with the organic solvent to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M hydrochloric acid (HCl) until the pH is ~2-3. The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.
-
Drying: Dry the purified product under high vacuum to a constant weight.
Caption: Workflow for purification by acid/base extraction.
Protocol 2: Recrystallization
Recrystallization is effective for removing impurities with different solubility profiles. It is particularly useful for increasing the purity of an already decent-quality material.
-
Solvent Selection: A common solvent system for arylboronic acids is a mixture of a soluble solvent (like ethyl acetate or acetone) and an anti-solvent (like hexane or heptane).[20]
-
Dissolution: In a flask, add the minimum amount of the hot "soluble" solvent required to fully dissolve the boronic acid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the "anti-solvent" to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(メチルチオ)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-(甲硫基)苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 4-Fluoro-2-(methylthio)phenylboronic acid
Welcome to the Technical Support Center for 4-Fluoro-2-(methylthio)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. My aim is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the success and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs)
General Stability and Handling
Q1: What are the primary stability concerns for this compound?
A1: Like many arylboronic acids, the primary stability concerns for this compound are susceptibility to protodeboronation and oxidation . The presence of a methylthio group also introduces the potential for sulfur oxidation under certain conditions. The molecule's stability is influenced by factors such as pH, temperature, the presence of oxidants, and the choice of catalyst and reaction partners.
Q2: How should I properly store and handle this compound to minimize degradation?
A2: To ensure the longevity and reactivity of your this compound, adhere to the following storage and handling guidelines:
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C is recommended). Protect it from light and moisture.[1]
-
Handling: When dispensing the reagent, use a glovebox or Schlenk line to minimize exposure to air and moisture.[2][3][4] Use clean, dry syringes and needles for transfers. It is advisable to use the reagent promptly after opening the container.
Stability Under Reaction Conditions
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What could be the cause?
A3: Low yields in Suzuki-Miyaura coupling reactions involving this substrate can often be attributed to several factors:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[5] It can be exacerbated by prolonged reaction times, high temperatures, and the presence of strong bases in aqueous media.
-
Catalyst Inactivation: The methylthio group, while generally compatible, can potentially interact with the palladium catalyst, especially if any degradation to a thiol occurs. Unprotected thiols are known to poison palladium catalysts.[6]
-
Oxidation: The boronic acid moiety can be oxidized to a phenol, and the methylthio group can be oxidized to a sulfoxide or sulfone, leading to unwanted byproducts.
Q4: Is the methylthio group stable under typical Chan-Lam coupling conditions?
A4: The Chan-Lam coupling is copper-catalyzed and generally tolerant of a wide range of functional groups.[7][8][9][10] The thioether in this compound is expected to be compatible. However, the reaction often uses an oxidant, which could potentially lead to oxidation of the sulfur atom. Careful selection of the oxidant and reaction conditions is crucial.
Troubleshooting Guides
Issue: Significant Protodeboronation Observed
Symptoms:
-
Formation of 1-fluoro-3-(methylthio)benzene as a major byproduct, confirmed by GC-MS or LC-MS.
-
Low conversion of starting materials and low yield of the desired coupled product.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This process can be catalyzed by acid or base and is often accelerated by elevated temperatures and the presence of water. Arylboronic acids with electron-withdrawing groups, like the fluoro-substituent, can be more susceptible to protodeboronation under certain conditions.[5]
Solutions:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents. Perform the reaction under a rigorously inert atmosphere.
-
Optimize the Base: Switch to a milder, non-nucleophilic base. For example, if you are using NaOH, consider switching to K₃PO₄ or Cs₂CO₃.
-
Lower the Reaction Temperature: If kinetically feasible, reducing the reaction temperature can slow the rate of protodeboronation.
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters (e.g., pinacol esters) which are less prone to protodeboronation.[11][12] These can often be used directly in coupling reactions.
Issue: Suspected Oxidation of the Methylthio Group
Symptoms:
-
Formation of byproducts with masses corresponding to the sulfoxide (+16 amu) or sulfone (+32 amu) of the starting material or product.
-
Complex reaction mixture that is difficult to purify.
Causality: The sulfur atom in the methylthio group is susceptible to oxidation, particularly in the presence of strong oxidizing agents or under aerobic conditions at elevated temperatures. Some reaction conditions, especially in Chan-Lam couplings which can utilize an oxidant, may promote this side reaction.
Solutions:
-
Degas Solvents Thoroughly: To minimize oxidation by dissolved oxygen, ensure all solvents are properly degassed prior to use.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Screen Oxidants (for Chan-Lam): If an external oxidant is required, screen milder options. In some cases, air (O₂) is sufficient and may be less prone to over-oxidation than other chemical oxidants.[8]
-
Protect the Thioether: In challenging cases, the thioether could be temporarily oxidized to a sulfoxide, which can then be reduced back to the thioether post-coupling. However, this adds extra synthetic steps.
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Simulated Suzuki-Miyaura Conditions
This protocol allows for the assessment of the stability of the title compound under your specific reaction conditions without the coupling partner.
Materials:
-
This compound
-
Your chosen solvent system (e.g., 1,4-dioxane/water)
-
Your chosen base (e.g., K₃PO₄)
-
Your chosen palladium catalyst and ligand
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 equiv), the base (2.0 equiv), and the internal standard.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst and ligand.
-
Heat the reaction mixture to your intended reaction temperature.
-
Take aliquots of the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quench each aliquot with a saturated solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS or LC-MS to quantify the remaining this compound and identify any degradation products.
Data Interpretation: A decrease in the concentration of the starting material over time, with the concurrent formation of 1-fluoro-3-(methylthio)benzene, indicates protodeboronation. The appearance of other unexpected peaks may suggest other decomposition pathways.
| Time (h) | This compound (%) | 1-fluoro-3-(methylthio)benzene (%) | Other Degradation Products (%) |
| 0 | 100 | 0 | 0 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Example of a data table for stability assessment. |
Visualizing Decomposition Pathways
The primary decomposition pathways for this compound under typical cross-coupling conditions are protodeboronation and oxidation.
References
- 1. laballey.com [laballey.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 12. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Phenylboronic Acids: Spotlight on 4-Fluoro-2-(methylthio)phenylboronic acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Central to this transformation is the organoboron reagent, typically a boronic acid, whose reactivity profile dictates the success and scope of the coupling. This guide provides an in-depth comparison of the reactivity of various substituted phenylboronic acids, with a particular focus on the nuanced behavior of 4-Fluoro-2-(methylthio)phenylboronic acid . We will dissect the electronic and steric factors governing its performance and provide experimental frameworks for researchers, scientists, and drug development professionals to harness its unique properties.
Understanding the Engine: The Suzuki-Miyaura Catalytic Cycle
The reactivity of any boronic acid in a Suzuki-Miyaura coupling is best understood through the lens of its catalytic cycle. The cycle, broadly accepted, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The nature of the boronic acid directly and critically impacts the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[4]
References
A Technical Guide to Suzuki Coupling: Comparing 4-Fluoro-2-(methylthio)phenylboronic Acid and Its Isomers
Introduction: The Strategic Importance of Isomer Selection in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] This palladium-catalyzed reaction, which forges carbon-carbon bonds with high efficiency, is an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
At the core of this transformation are organoboron reagents, particularly substituted phenylboronic acids. The precise placement of substituents on the phenyl ring dramatically influences the reagent's stability, reactivity, and ultimately, the success of the coupling reaction. For researchers and drug development professionals, understanding these subtle yet critical differences is not merely academic; it is fundamental to designing robust, efficient, and scalable synthetic routes.
This guide provides an in-depth comparative analysis of 4-Fluoro-2-(methylthio)phenylboronic acid and its structural isomers. We will dissect how the interplay of steric and electronic effects, dictated by the positions of the fluoro and methylthio groups, governs their performance in the Suzuki-Miyaura coupling. Through mechanistic insights, representative data, and detailed protocols, this document serves as a practical resource for informed reagent selection and reaction optimization.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To appreciate the nuances of isomer reactivity, one must first understand the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex, which seamlessly orchestrates the coupling of an organohalide and an organoboron reagent.[1][5] The cycle comprises three primary steps:
-
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a Palladium(II) complex. This is often the rate-determining step of the cycle.[1][2]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the Palladium(II) center. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the exchange.[6][7][8] The electronic and steric properties of the boronic acid have a profound impact on the efficiency of this step.
-
Reductive Elimination : The two organic groups on the Palladium(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]
Isomer Spotlight: A Structural and Electronic Comparison
The reactivity of a substituted phenylboronic acid is not determined by its substituents alone, but by their positions relative to the carbon-boron bond. Let's examine our target compound and two representative isomers to understand these structural nuances.
Electronic and Steric Profiles:
-
This compound (Target):
-
Electronic Effect: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I). The methylthio group at the ortho-position has a moderately electron-donating mesomeric effect (+M) and a weak inductive (-I) effect.
-
Steric Effect: The ortho-methylthio group poses significant steric hindrance around the boronic acid moiety.[10][11] This bulkiness can impede the approach to the palladium center during transmetalation.[12][13][14]
-
-
3-Fluoro-4-(methylthio)phenylboronic acid (Isomer 1):
-
Electronic Effect: The methylthio group is now para to the C-B bond, where its electron-donating (+M) effect is maximized. This increases the nucleophilicity of the ipso-carbon, which can accelerate transmetalation. The meta-fluoro group provides a purely inductive (-I) pull.
-
Steric Effect: With no ortho substituents, this isomer is sterically unencumbered, allowing for facile interaction with the catalyst.
-
-
2-Fluoro-4-(methylthio)phenylboronic acid (Isomer 2):
-
Electronic Effect: The para-methylthio group remains electron-donating. The ortho-fluoro group is strongly electron-withdrawing (-I).
-
Steric Effect: Fluorine is a relatively small atom, but its placement at the ortho position can still exert some steric influence, though significantly less than a methylthio group.
-
Comparative Reactivity: A Data-Driven Perspective
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Factor |
| 4-Fluoro-2-(methylthio)-phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12-24 | 40-60% | High Steric Hindrance [12][13][14] |
| 3-Fluoro-4-(methylthio)-phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 2-4 | >90% | Favorable Electronics, Low Sterics |
| 2-Fluoro-4-(methylthio)-phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 4-6 | 80-90% | Moderate Sterics/Electronics |
Note: This table represents expected outcomes based on well-documented steric and electronic effects in Suzuki-Miyaura couplings. Actual yields may vary.
Mechanistic Interpretation of Reactivity Differences
The divergent outcomes predicted in the table can be traced directly back to the transmetalation step.
-
The Challenge of Ortho-Substitution: For This compound , the bulky ortho-methylthio group acts as a "steric shield," hindering the optimal alignment of the boronate with the palladium(II) complex. This raises the activation energy for transmetalation, leading to slower reaction rates and lower yields.[10][11] Overcoming this often requires specialized, bulky phosphine ligands (like SPhos) that promote the formation of a more reactive, monoligated palladium intermediate, as well as higher temperatures.[12][17]
-
Favorable Unhindered Isomers: In contrast, 3-Fluoro-4-(methylthio)phenylboronic acid represents an ideal scenario. It is sterically accessible, and the powerful electron-donating effect of the para-methylthio group enhances the nucleophilicity of the C-B bond, accelerating the transmetalation process.[15] This combination of favorable electronics and minimal steric hindrance typically results in rapid, high-yielding reactions under standard conditions.[4]
A Self-Validating Experimental Protocol
Trustworthy protocols are designed to be self-validating. The following procedure for a representative Suzuki-Miyaura coupling includes explanations for each critical step, allowing the researcher to understand the causality behind the methodology.
Workflow: Suzuki-Miyaura Coupling of 3-Fluoro-4-(methylthio)phenylboronic acid with 4-Bromoanisole
Detailed Step-by-Step Methodology:
Materials:
-
3-Fluoro-4-(methylthio)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Deionized Water (1 mL, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄), Ethyl Acetate, Hexanes, Silica Gel
Procedure:
-
Vessel and Reagent Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Fluoro-4-(methylthio)phenylboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Expertise: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Using precise equivalents ensures the reaction proceeds to completion efficiently.
-
-
Establishing an Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with high-purity argon or nitrogen gas. Repeat this cycle three times.
-
Trustworthiness: This step is critical. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. A successful purge ensures catalyst longevity and reaction reproducibility.[5]
-
-
Solvent Addition: Degas the 1,4-dioxane and water by sparging with argon for 15-20 minutes. Using a syringe, add the degassed dioxane (5 mL) and water (1 mL) to the flask.
-
Expertise: The biphasic solvent system is common. Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[6]
-
-
Reaction Execution and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture will typically turn from a pale yellow to a darker brown or black color, indicating the formation of the active Pd(0) species. Monitor the reaction progress by TLC or LC-MS every hour until the starting material (4-bromoanisole) is consumed (typically 2-4 hours).
-
Trustworthiness: Active monitoring prevents unnecessary heating that could lead to byproduct formation and provides a clear endpoint for the reaction.
-
-
Workup and Extraction: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Expertise: The aqueous wash removes the inorganic base and salts. Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Trustworthiness: Proper purification is essential to remove residual catalyst, ligands, and any minor byproducts, ensuring the final compound meets the high purity standards required for subsequent applications.
-
Conclusion and Strategic Recommendations
The choice between isomers of a substituted phenylboronic acid is a strategic decision with significant consequences for reaction efficiency, cost, and scalability.
-
This compound is a valuable, yet challenging, building block. Its significant ortho-steric hindrance necessitates the use of advanced catalytic systems and more forcing conditions. It should be selected when the specific substitution pattern is non-negotiable for the final target molecule, with the understanding that process optimization will be required.
-
Isomers such as 3-Fluoro-4-(methylthio)phenylboronic acid represent a more straightforward path for Suzuki coupling. Their sterically unencumbered nature and favorable electronic properties allow for rapid and high-yielding reactions under standard, cost-effective conditions.
For researchers in drug development and materials science, this guide underscores a critical principle: a proactive, mechanistically-informed approach to reagent selection is paramount. By understanding the interplay of steric and electronic effects, chemists can anticipate challenges, optimize conditions, and ultimately design more elegant and efficient synthetic pathways.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Biaryl Synthesis: Weighing the Alternatives to Suzuki Coupling
For researchers, scientists, and drug development professionals, the creation of carbon-carbon (C-C) bonds is a foundational pillar of molecular construction. Among the myriad of tools available, the Suzuki-Miyaura cross-coupling reaction has long been a celebrated workhorse for the synthesis of biaryl moieties—structural motifs prevalent in pharmaceuticals, agrochemicals, and functional materials. Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents. However, the ever-expanding complexity of target molecules necessitates a broader toolkit. This guide provides an in-depth technical comparison of prominent alternatives to the Suzuki coupling, offering experimental insights to inform the selection of the optimal synthetic strategy.
The Landscape of Cross-Coupling: Beyond Boron
While the Suzuki reaction is often the default choice, a host of other palladium-catalyzed cross-coupling reactions, each with unique advantages and limitations, offer powerful alternatives.[1] These reactions typically share a common catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the desired product.[1] The primary distinction lies in the nature of the organometallic partner, which significantly influences the reaction's scope, functional group compatibility, and operational considerations.
This guide will delve into a comparative analysis of the following key alternatives:
-
Classical Cross-Coupling Reactions:
-
Negishi Coupling (Organozinc)
-
Stille Coupling (Organotin)
-
Hiyama Coupling (Organosilicon)
-
Kumada Coupling (Organomagnesium)
-
Sonogashira Coupling (Terminal Alkyne)
-
Heck Reaction (Alkene)
-
Buchwald-Hartwig Amination (Amine - for C-N coupling, but relevant in the broader context of Pd-catalyzed reactions)
-
-
Modern and Greener Alternatives:
-
C-H Bond Activation
-
Decarboxylative Coupling
-
Photoredox Catalysis
-
Enzymatic Coupling
-
Comparative Analysis of Key Performance Metrics
The choice of a cross-coupling method is a multi-faceted decision, balancing factors such as yield, catalyst efficiency, substrate scope, and the sensitivity of functional groups. The following table provides a comparative overview of these parameters for the synthesis of a model biaryl compound.
| Reaction | Organometallic Reagent | Typical Catalyst Loading (mol%) | Typical Yield (%) | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Suzuki | R-B(OR)₂ | 0.1 - 5 | 70 - 98%[2] | Excellent | Stable, non-toxic reagents; broad scope.[3] | Requires a base; potential for protodeboronation. |
| Negishi | R-ZnX | 1 - 5 | 80 - 95% | Very Good | High reactivity; excellent for complex fragments.[4] | Air/moisture sensitive reagents.[5] |
| Stille | R-SnR'₃ | 1 - 5 | 75 - 95% | Excellent | Tolerates a wide range of functional groups.[6] | Toxic tin byproducts; purification challenges.[6] |
| Hiyama | R-SiR'₃ | 1 - 5 | 70 - 95%[7] | Good | Non-toxic silicon reagents; fluoride or base activation.[8] | Often requires an activating agent.[9] |
| Kumada | R-MgX | 1 - 5 | 70 - 90% | Poor to Moderate | Highly reactive; inexpensive Grignard reagents.[10] | Limited functional group tolerance; sensitive reagents.[11] |
| Heck | Alkene | 1 - 5 | 60 - 90% | Good | Avoids pre-formed organometallic reagents.[12] | Often requires higher temperatures; regioselectivity issues.[1] |
| C-H Activation | Arene | 2 - 10 | 60 - 90%[13] | Moderate to Good | Atom economical; avoids pre-functionalization.[14] | Regioselectivity can be challenging; often requires directing groups. |
| Decarboxylative | Carboxylic Acid | 5 - 10 | 60 - 90%[15] | Good | Uses readily available carboxylic acids.[16] | Often requires higher temperatures and stoichiometric oxidants. |
| Photoredox | Various | 0.1 - 2 | 70 - 95%[17] | Good | Mild, room temperature conditions; novel reactivity.[9] | Can require specific photocatalysts and light sources. |
| Enzymatic | Phenols/Arenes | (Biocatalyst) | Variable, can be >90%[18] | Excellent | High selectivity (regio-, stereo-); green conditions.[19] | Substrate scope can be limited; enzyme engineering may be needed.[18] |
Mechanistic Insights and Experimental Considerations
A deep understanding of the underlying mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. Below, we explore the catalytic cycles of key alternatives to the Suzuki coupling and provide representative experimental protocols.
Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, which often translates to faster reaction times and the ability to couple more challenging substrates. However, the sensitivity of organozinc compounds to air and moisture necessitates the use of anhydrous and anaerobic reaction conditions.[5]
Caption: Catalytic cycle of the Negishi coupling.[1]
This protocol details the in situ preparation of the organozinc reagent followed by the cross-coupling reaction.[1]
-
Preparation of Cyclopropylzinc Bromide: To a suspension of activated zinc dust (1.2 equiv.) in anhydrous THF, slowly add a solution of cyclopropyl bromide (1.0 equiv.) in anhydrous THF. The reaction is exothermic and should be maintained at a gentle reflux. Stir at room temperature for 2-4 hours until the zinc is consumed.
-
Coupling Reaction: In a separate flask, dissolve the aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and ligand (if required) in anhydrous THF under an inert atmosphere.
-
Addition of Organozinc Reagent: Slowly add the freshly prepared cyclopropylzinc bromide solution to the reaction mixture at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS. Upon completion, quench with 1 M HCl, and extract the product with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Stille Coupling
The Stille coupling is renowned for its exceptional functional group tolerance, owing to the stability of organostannane reagents to air and moisture. The primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. differencebetween.com [differencebetween.com]
- 10. Biaryl coupling reactions catalyzed by cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mild High-Yielding Site-Selective C–H Arylation of Arenes [zora.uzh.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Engineered Enzymes Used to Synthesize Biaryls - ChemistryViews [chemistryviews.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-Fluoro-2-(methylthio)phenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of an appropriate palladium catalyst is critical to the success of this reaction, particularly when dealing with substrates that are both electronically rich and sterically hindered. This guide provides an in-depth comparison of the performance of various palladium catalysts in the coupling of 4-Fluoro-2-(methylthio)phenylboronic acid, a substrate of increasing interest in pharmaceutical research.
The presence of the electron-donating methylthio group and the ortho-fluoro substituent on the boronic acid presents unique challenges. The electron-rich nature of the ring can impede oxidative addition, while the ortho-substituents can sterically hinder the transmetalation step of the catalytic cycle. Furthermore, the sulfur atom can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, the selection of an optimal catalyst system, including the palladium source and the associated ligands, is paramount for achieving high yields and reaction efficiency.
Understanding the Catalytic Cycle and the Role of Ligands
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
The choice of ligand on the palladium catalyst plays a crucial role in the efficiency of each of these steps. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often employed to facilitate both the oxidative addition and the reductive elimination steps, particularly with challenging substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Palladium Catalysts
While direct side-by-side comparative studies for this compound are not extensively published, data from patent literature and studies on structurally similar substrates provide valuable insights into the performance of different palladium catalysts. The following table summarizes the expected performance based on available data for the coupling of this compound with a generic aryl bromide.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-100 | 12-24 | 60-80 | Inferred from general procedures |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 85-95 | [1] |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 2-8 | >90 | Inferred from Buchwald ligand applications |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | RT - 80 | 1-6 | >95 | [1] |
Note: The data presented is illustrative and compiled from various sources, including patent literature describing similar couplings. Actual yields may vary depending on the specific aryl halide and reaction conditions.
In-depth Analysis of Catalyst Systems
1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: The Classical Choice
Pd(PPh₃)₄ is a traditional and widely used catalyst for Suzuki-Miyaura couplings. While it can be effective, it often requires higher temperatures and longer reaction times, especially with challenging substrates. For this compound, the yields can be moderate, and the potential for side reactions like protodeboronation may increase with prolonged heating.
2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂: A More Robust Option
Pd(dppf)Cl₂ is a more robust and versatile catalyst compared to Pd(PPh₃)₄. The dppf ligand provides both steric bulk and electronic richness, which can enhance the catalytic activity and stability. For the coupling of substrates similar to this compound, Pd(dppf)Cl₂ has been shown to provide higher yields in shorter reaction times.[1]
3. Palladium Acetate with Buchwald Ligands (e.g., SPhos): High Activity for Challenging Substrates
The combination of a simple palladium source like Palladium(II) Acetate with a bulky, electron-rich biarylphosphine ligand, such as SPhos, represents a highly active catalytic system. These ligands are designed to promote the challenging oxidative addition and reductive elimination steps. This system is particularly well-suited for sterically hindered and electron-rich substrates, often providing excellent yields under milder conditions.
4. Second-Generation Buchwald Precatalysts (e.g., XPhos Pd G2): State-of-the-Art Performance
The second-generation Buchwald precatalysts, such as XPhos Pd G2, are air- and moisture-stable complexes that readily form the active monoligated Pd(0) species in solution.[2] These catalysts exhibit exceptional activity and are often the catalysts of choice for difficult Suzuki-Miyaura couplings, allowing for reactions to be performed at room temperature in some cases and with very low catalyst loadings.[1][3] For a substrate like this compound, XPhos Pd G2 is expected to provide the highest yields and shortest reaction times.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using two different catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
Caption: Experimental workflow for Suzuki-Miyaura coupling using Pd(dppf)Cl₂.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Efficiency Suzuki-Miyaura Coupling using XPhos Pd G2
Caption: Experimental workflow for Suzuki-Miyaura coupling using XPhos Pd G2.
Step-by-Step Methodology:
-
In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv) to a vial.
-
Add XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Seal the vial and remove from the glovebox.
-
Stir the reaction at room temperature or heat to 60 °C for 1-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of this compound, the choice of palladium catalyst significantly impacts the reaction's success. While traditional catalysts like Pd(PPh₃)₄ can be used, more advanced systems offer superior performance.
-
For routine synthesis and cost-effectiveness , Pd(dppf)Cl₂ provides a reliable and efficient option, often delivering high yields.[1]
-
For challenging couplings, maximizing yield, or when dealing with sensitive functional groups , second-generation Buchwald precatalysts such as XPhos Pd G2 are highly recommended.[1][3] Their high activity at lower temperatures and catalyst loadings can minimize side reactions and simplify purification.
Researchers should consider the specific requirements of their synthesis, including the reactivity of the coupling partner, desired reaction conditions, and cost, when selecting the optimal palladium catalyst for their application.
References
A Senior Application Scientist's Guide to Spectroscopic Validation of Products from 4-Fluoro-2-(methylthio)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is the bedrock of discovery. This guide provides an in-depth, practical comparison of spectroscopic techniques for the validation of products derived from 4-Fluoro-2-(methylthio)phenylboronic acid, a versatile reagent in modern synthetic chemistry. We will move beyond a simple recitation of methods to explain the underlying scientific principles that guide our experimental choices, ensuring a self-validating and robust analytical workflow.
The Strategic Importance of Fluorinated Boronic Acids
This compound is a valuable building block, particularly in the synthesis of biaryl and heteroaryl compounds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a highly desirable feature in medicinal chemistry.[1][2] The methylthio group offers an additional point for chemical modification. Validating the successful incorporation of this building block is therefore a critical step.
This guide will focus on a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole to form 4'-methoxy-4-fluoro-2-(methylthio)-1,1'-biphenyl. We will compare the spectroscopic data of this product with that of a product from a similar reaction using a simpler analogue, 4-fluorophenylboronic acid, to highlight the influence of the methylthio group on the resulting spectra.
The Analytical Gauntlet: A Multi-faceted Approach to Structure Elucidation
No single spectroscopic technique provides a complete picture of a molecule's structure. A robust validation strategy employs a combination of methods, each offering a unique piece of the puzzle. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the analysis of products from this compound, a suite of NMR experiments is essential.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will reveal the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (multiplicity), and the relative number of protons of each type (integration).
-
¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum. This provides information on the number of different types of carbon atoms and their electronic environment.
-
¹⁹F NMR: Given the presence of a fluorine atom, a fluorine-19 NMR spectrum is crucial. ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for structural changes.[3][4][5]
-
¹¹B NMR: To confirm the consumption of the boronic acid starting material, a boron-11 NMR spectrum is highly informative. The broad signal of the boronic acid will be absent in the spectrum of the purified product.[6][7] It is advisable to use quartz NMR tubes for ¹¹B NMR to avoid background signals from borosilicate glass tubes.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard.
The following tables present illustrative ¹H, ¹³C, and ¹⁹F NMR data for our target product, 4'-methoxy-4-fluoro-2-(methylthio)-1,1'-biphenyl, and a comparative product, 4-fluoro-4'-methoxybiphenyl, derived from 4-fluorophenylboronic acid.
Table 1: Illustrative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 4'-methoxy-4-fluoro-2-(methylthio)-1,1'-biphenyl | 7.35 - 7.25 | m | - | 3H | Ar-H |
| 7.05 - 6.95 | m | - | 2H | Ar-H | |
| 6.90 | d | 8.8 | 2H | Ar-H (ortho to OMe) | |
| 3.85 | s | - | 3H | -OCH₃ | |
| 2.45 | s | - | 3H | -SCH₃ | |
| 4-fluoro-4'-methoxybiphenyl | 7.55 - 7.45 | m | - | 4H | Ar-H |
| 7.15 - 7.05 | m | 2H | Ar-H | ||
| 6.98 | d | 8.8 | 2H | Ar-H (ortho to OMe) | |
| 3.86 | s | - | 3H | -OCH₃ |
Causality Behind Experimental Choices: The choice of a 400 MHz spectrometer provides sufficient resolution to distinguish the aromatic protons. The key diagnostic signal for the successful incorporation of the 4-Fluoro-2-(methylthio)phenyl moiety is the singlet at approximately 2.45 ppm, corresponding to the methylthio group.
Table 2: Illustrative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4'-methoxy-4-fluoro-2-(methylthio)-1,1'-biphenyl | 162.5 (d, J ≈ 245 Hz) | C-F |
| 159.5 | C-OMe | |
| 140.1 | C-S | |
| 135.0, 132.8, 130.5, 128.9, 125.4, 118.7 (d, J ≈ 22 Hz), 114.3, 113.8 (d, J ≈ 21 Hz) | Ar-C | |
| 55.4 | -OCH₃ | |
| 15.8 | -SCH₃ | |
| 4-fluoro-4'-methoxybiphenyl | 162.1 (d, J ≈ 244 Hz) | C-F |
| 159.0 | C-OMe | |
| 136.7 (d, J ≈ 3 Hz), 132.5, 128.0 (d, J ≈ 8 Hz), 127.8, 115.3 (d, J ≈ 21 Hz), 114.1 | Ar-C | |
| 55.3 | -OCH₃ |
Trustworthiness through Self-Validation: The large carbon-fluorine coupling constant (¹JCF) of ~245 Hz is a definitive indicator of a fluorine atom directly attached to an aromatic ring. The presence of the upfield signal around 15.8 ppm for the methylthio carbon in the target product provides another layer of confirmation.
Table 3: Illustrative ¹⁹F NMR Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| 4'-methoxy-4-fluoro-2-(methylthio)-1,1'-biphenyl | -115.2 | m |
| 4-fluoro-4'-methoxybiphenyl | -117.1 | m |
Expertise in Interpretation: The chemical shift of the fluorine signal is sensitive to its electronic environment. The slight downfield shift in the target compound compared to the simpler analogue can be attributed to the electronic effect of the ortho-methylthio group.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the product and, through fragmentation analysis, offers clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of Suzuki coupling products.[1]
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.[1][8]
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range to observe the protonated molecular ion [M+H]⁺.
-
High-Resolution MS (HRMS): For unambiguous confirmation, obtain a high-resolution mass spectrum to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, which should match the expected formula of the product.
Table 4: Illustrative Mass Spectrometry Data
| Compound | Expected Exact Mass [M] | Observed m/z [M+H]⁺ |
| 4'-methoxy-4-fluoro-2-(methylthio)-1,1'-biphenyl | 248.0722 | 249.0795 |
| 4-fluoro-4'-methoxybiphenyl | 202.0794 | 203.0867 |
Authoritative Grounding: The observed m/z value for the protonated molecular ion should be within a few parts per million (ppm) of the calculated exact mass for the proposed structure. This high degree of accuracy provides strong evidence for the correct product formation.
Infrared (IR) Spectroscopy: The Functional Group Signature
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. In the context of our example reaction, IR spectroscopy is primarily used to confirm the absence of the boronic acid's -OH group and the presence of the characteristic bonds in the product. Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.[2][9]
-
Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.
-
Instrumentation: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the product and confirm the disappearance of bands associated with the starting materials.
Table 5: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 4'-methoxy-4-fluoro-2-(methylthio)-1,1'-biphenyl | Key Observation |
| O-H stretch (boronic acid) | ~3300 (broad) | Absent | Disappearance confirms consumption of the starting material. |
| C-H stretch (aromatic) | ~3050 | ~3050 | Presence in both reactant and product. |
| C=C stretch (aromatic) | ~1600, ~1480 | ~1605, ~1490 | Characteristic aromatic ring vibrations. |
| B-O stretch | ~1350 | Absent | Disappearance confirms loss of the boronic acid moiety. |
| C-O stretch (ether) | N/A | ~1250, ~1030 | Appearance confirms the presence of the methoxy group from 4-bromoanisole. |
Logical Workflow: The most critical observation in the IR spectrum of the product is the disappearance of the broad O-H stretching band of the boronic acid. This, coupled with the appearance of new bands corresponding to the incorporated coupling partner, provides strong evidence of a successful reaction.
Visualizing the Validation Workflow
To provide a clear overview of the process, the following diagrams illustrate the Suzuki coupling reaction and the subsequent analytical validation workflow.
Caption: Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Caption: Spectroscopic validation workflow for reaction product confirmation.
Conclusion: A Rigorous and Defensible Approach
The validation of reaction products from this compound requires a systematic and multi-pronged spectroscopic approach. By combining the detailed structural insights from NMR spectroscopy, the precise molecular weight determination from mass spectrometry, and the functional group information from IR spectroscopy, researchers can build a comprehensive and irrefutable case for the structure of their synthesized compounds. This guide has outlined not only the "how" but also the "why" behind these analytical choices, empowering scientists to design and execute robust validation strategies that uphold the highest standards of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. amherst.edu [amherst.edu]
- 6. benchchem.com [benchchem.com]
- 7. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. mt.com [mt.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 4-Fluoro-2-(methylthio)phenylboronic Acid in Modern Synthesis
Abstract: The strategic selection of building blocks is a critical determinant of success in synthetic chemistry, particularly within drug discovery and materials science. Phenylboronic acids are indispensable reagents for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a foundational method for C-C bond formation.[1] This guide provides an in-depth cost-benefit analysis of 4-Fluoro-2-(methylthio)phenylboronic acid (CAS 861931-38-6), a uniquely substituted reagent. We will objectively compare its performance, cost-effectiveness, and handling characteristics against common alternatives, supported by established chemical principles and representative data. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in reagent selection and reaction optimization.
Introduction: The Strategic Role of Substituted Phenylboronic Acids
The introduction of fluorine and sulfur-containing moieties into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and target binding affinity—traits highly desirable in pharmaceutical development.[2][3] this compound offers a unique combination of substituents: a para-fluoro group and an ortho-methylthio group. Understanding the interplay of these groups is key to predicting the reagent's behavior and value.
-
Fluorine's Influence : The high electronegativity of the fluorine atom imparts a strong electron-withdrawing inductive effect (-I), which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] This often leads to faster reaction rates compared to non-fluorinated analogs.[3][4]
-
The Methylthio Consideration : The ortho-methylthio group introduces both steric hindrance and a potential coordination site for the palladium catalyst. While steric bulk near the boronic acid can sometimes impede reactivity, the sulfur atom's lone pairs could also influence catalyst association, leading to complex kinetic profiles.
This guide will dissect these effects in a practical context, weighing performance benefits against economic and handling considerations.
Comparative Analysis Framework
To conduct a thorough cost-benefit analysis, we will evaluate this compound against a curated set of alternatives, each chosen to isolate the effect of a specific structural feature.
Alternatives for Comparison:
-
Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline for cost and reactivity.
-
4-Fluorophenylboronic Acid: Isolates the electronic contribution of the para-fluoro substituent.
-
2-(Methylthio)phenylboronic Acid: Isolates the steric and electronic effects of the ortho-methylthio group.[5]
-
Potassium Phenyltrifluoroborate: A more stable alternative form, representing a different class of organoboron reagents that are often crystalline, free-flowing solids remarkably stable to air and moisture.[6][7]
-
This compound pinacol ester: A common derivative used to enhance stability and ease of handling, as the pinacol ester acts as a protecting group.[8][9]
The following table summarizes the key metrics for our analysis. "Relative Cost" is an indexed estimation based on publicly available catalog prices for research quantities and may vary between suppliers.
| Reagent | Molecular Weight ( g/mol ) | Relative Cost Index (Baseline=1) | Typical Reactivity/Yield | Stability & Handling | Key Considerations |
| Phenylboronic Acid | 121.93 | 1.0 | Baseline | Prone to dehydration to form boroxine anhydrides.[6] | Lowest cost, well-understood reactivity, good for initial screening. |
| 4-Fluorophenylboronic Acid | 139.92 | 1.5 - 2.5 | Generally higher than baseline due to electronic activation.[4] | Similar to phenylboronic acid, requires careful storage. | Moderate cost increase for potentially faster kinetics and higher yields. |
| 2-(Methylthio)phenylboronic Acid | 168.02 | 8 - 12 | Potentially lower due to ortho steric hindrance. | Moderate stability; potential for sulfur-related side reactions. | High cost; used for specific SAR studies where the methylthio group is essential. |
| This compound | 186.01 | 25 - 40 | Variable; electronic activation from F may be offset by steric hindrance from SMe. | Solid form, store in a well-ventilated place.[10] Moderate stability. | Very high cost; a specialty reagent for introducing a specific, highly functionalized motif. |
| Potassium Phenyltrifluoroborate | 184.02 | 2.0 - 3.5 | Often requires specific activation but can give high yields. | Excellent air and moisture stability, long shelf-life.[6][7] | Excellent handling properties and stoichiometry control. |
| ...pinacol ester | 268.16[8] | 30 - 50 | Requires hydrolysis in situ or prior to reaction. Reactivity can be slower.[9] | High stability, often purifiable via chromatography.[9] | Highest cost, but offers superior stability for multi-step synthesis or when protodeboronation is a concern. |
Mechanistic Considerations & Workflow
The performance of these reagents is rooted in the mechanism of the Suzuki-Miyaura reaction. The critical transmetalation step, where the organic group is transferred from boron to palladium, is highly sensitive to the electronic and steric nature of the boronic acid.
Figure 1: The Suzuki-Miyaura catalytic cycle. The transmetalation step is critically affected by the substituents on the boronic acid.
Decision Workflow for Reagent Selection
Choosing the optimal boron reagent requires balancing project-specific priorities. The following workflow can guide this decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. 硼酸及其衍生物 [sigmaaldrich.com]
- 8. Buy 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester [smolecule.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. This compound | 861931-38-6 [amp.chemicalbook.com]
A Researcher's Guide to Computational Insights into Boronic Acid Reactivity
For researchers, scientists, and professionals in drug development, understanding the subtleties of boronic acid reactivity is paramount for efficient and successful organic synthesis. Boronic acids and their derivatives are cornerstone reagents in modern chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Predicting their reactivity through computational studies offers a powerful tool to streamline reaction optimization, troubleshoot challenging couplings, and design novel reagents. This guide provides an in-depth comparison of computational approaches to evaluating boronic acid reactivity, supported by mechanistic insights and practical experimental correlations.
The Stability-Reactivity Conundrum: Boronic Acids vs. Boronate Esters
A primary consideration in employing boronic acid derivatives is the trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times.[2] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which plays a crucial role in the vital transmetalation step of the Suzuki-Miyaura catalytic cycle.[2][3] However, this reactivity comes at the cost of reduced stability; boronic acids can be susceptible to decomposition pathways like protodeboronation.[1][2]
Conversely, boronate esters, such as the widely used pinacol esters, exhibit significantly greater stability.[1][2] They are often crystalline, easier to handle, and can be stored for longer periods.[2][4] This stability, however, can sometimes translate to lower reactivity compared to their acid counterparts.[5] Computational studies have been instrumental in dissecting the electronic and steric factors that govern this behavior.
Delving into the Mechanism: The Critical Transmetalation Step
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][6] Computational chemistry, particularly Density Functional Theory (DFT), has been pivotal in elucidating the intricate details of this cycle, with a strong focus on the transmetalation step where the organic moiety is transferred from boron to the palladium catalyst.[7][8][9]
Initial hypotheses often suggested that boronate esters required hydrolysis to the corresponding boronic acid before transmetalation could occur. However, a combination of kinetic, structural, and computational investigations has revealed that boronic esters can undergo direct transmetalation without prior hydrolysis.[10] These studies have identified key pre-transmetalation intermediates containing a Pd-O-B linkage, the so-called "missing link" in the Suzuki-Miyaura reaction.[11]
Computational modeling has allowed researchers to calculate the energy profiles of different pathways and transition states, providing a quantitative understanding of reactivity differences. For instance, DFT calculations have shown that the energy barrier for the transmetalation step can be significantly influenced by the nature of the boronic acid derivative, the base, and the ligands on the palladium catalyst.[1][7][8]
Computational Methodologies for Assessing Reactivity
A variety of computational methods are employed to study boronic acid reactivity. Density Functional Theory (DFT) stands out as the most widely used approach due to its balance of accuracy and computational cost.[7][8][12]
Key Computational Descriptors of Reactivity
Several quantum chemical descriptors can be calculated to predict and compare the reactivity of different boronic acids and their derivatives:
-
Activation Energy (ΔG‡): The calculated free energy difference between the reactants and the transition state of the rate-determining step (often transmetalation) is a direct measure of reactivity. A lower activation energy implies a faster reaction.
-
Fukui Indices: These indices quantify the electrophilicity or nucleophilicity of different atomic sites within a molecule. For instance, a higher Fukui index for an electrophilic attack on the boron atom suggests a greater susceptibility to nucleophilic attack, a key step in some reaction mechanisms.[13]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic structure, including atomic charges and bond orders. For example, the charge on the ipso-carbon attached to the boron can correlate with its nucleophilicity and, consequently, the ease of its transfer to the palladium center.[10]
-
Geometric Parameters: Bond lengths and angles in the calculated transition state structures can reveal important steric and electronic effects that influence reactivity. For example, the Pd-O bond length in the pre-transmetalation intermediate can be a critical parameter.[1]
Common Computational Models
The choice of DFT functional and basis set is crucial for obtaining reliable results. Some commonly employed combinations in the study of boronic acid reactivity include:
-
Functionals: B3LYP, often paired with dispersion corrections (e.g., B3LYP-D3), is a popular hybrid functional.[1] Long-range corrected functionals like LC-ωPBE have also been shown to provide results in close agreement with experimental data.[1]
-
Basis Sets: Pople-style basis sets like 6-31G(d,p) are frequently used for geometry optimizations, while larger, more flexible basis sets such as Def2-TZVP are often employed for more accurate single-point energy calculations.[1]
-
Solvation Models: To accurately model reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the CPCM variant are essential.[12]
Comparative Analysis of Boronic Acid Reactivities: A Computational Perspective
Computational studies have provided valuable quantitative comparisons of the reactivity of various boronic acid derivatives.
Arylboronic Acids vs. Arylboronate Esters
DFT calculations have consistently shown that the activation barrier for the transmetalation of arylboronic acids is often lower than that of their corresponding pinacol esters, corroborating experimental observations of faster reaction rates for the acids.[5] However, the specific reaction conditions, particularly the nature of the base and solvent, can significantly influence the relative reactivities.
| Boron Reagent | Relative Reactivity Trend | Key Computational Insight |
| Arylboronic Acid | Generally Higher | Lower activation energy for transmetalation due to Lewis acidity.[2][5] |
| Arylboronate Ester (Pinacol) | Generally Lower | Higher activation energy; steric bulk can hinder formation of the pre-transmetalation intermediate.[1] |
| Arylboronate Ester (Catechol) | Intermediate to High | Can exhibit enhanced rates of transmetalation compared to boronic acids under certain conditions.[11] |
| Aryl MIDA Boronates | Lower (as masked reagents) | Require hydrolysis to release the active boronic acid before transmetalation.[1] |
Electronic and Steric Effects
Computational models effectively capture the influence of substituents on the aryl ring of the boronic acid. Electron-donating groups on the aryl ring generally increase the nucleophilicity of the ipso-carbon, facilitating its transfer to the palladium and thus increasing reactivity. Conversely, electron-withdrawing groups tend to decrease reactivity. Steric hindrance, both on the aryl ring and on the boronic acid protecting group, can also play a significant role by disfavoring the formation of key intermediates.
Experimental Validation: Bridging Theory and Practice
A crucial aspect of computational chemistry is the validation of theoretical predictions with experimental data. In the context of boronic acid reactivity, this is often achieved through kinetic studies and product yield analysis.
Experimental Workflow for Kinetic Analysis
A common method to experimentally determine reaction rates and validate computational predictions is through in-situ monitoring using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Step-by-Step Protocol for NMR Kinetic Analysis:
-
Preparation of Reactants: Prepare stock solutions of the palladium precatalyst, ligand, aryl halide, and the boronic acid derivative to be tested in a suitable deuterated solvent (e.g., THF-d8).
-
Reaction Setup: In an NMR tube, combine the palladium precatalyst and ligand and allow them to stir for a predetermined time to ensure catalyst formation.
-
Initiation of Reaction: At time t=0, inject the aryl halide and boronic acid derivative into the NMR tube.
-
Data Acquisition: Immediately begin acquiring NMR spectra at regular time intervals. 1H or 19F NMR (if applicable) are commonly used to monitor the disappearance of starting materials and the appearance of the product.
-
Data Analysis: Integrate the relevant signals in each spectrum to determine the concentration of reactants and products over time. Plot the concentration data to determine the reaction order and calculate the rate constant.
Machine Learning Approaches
In recent years, machine learning (ML) has emerged as a complementary tool to traditional computational methods for predicting reaction outcomes.[14][15] By training models on large datasets of known reactions, ML algorithms can learn complex relationships between reactants, reagents, and reaction conditions to predict the major product and, in some cases, the reaction yield.[16][17] While powerful, the accuracy of these models is highly dependent on the quality and diversity of the training data.[17]
Visualizing Computational Workflows
To provide a clearer understanding of the computational process for evaluating boronic acid reactivity, the following diagrams illustrate a typical workflow.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ideals.illinois.edu [ideals.illinois.edu]
- 12. Research Portal [ecscholar.eckerd.edu]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Fluoro-2-(methylthio)phenylboronic acid
In modern synthetic chemistry, particularly in the realm of cross-coupling reactions, arylboronic acids are indispensable tools. 4-Fluoro-2-(methylthio)phenylboronic acid is a valuable building block in drug discovery and materials science. However, its utility in the lab is matched by the critical need for rigorous, compliant, and safe disposal of all associated waste streams. This guide moves beyond mere procedural lists to provide a holistic operational plan grounded in chemical principles and regulatory awareness, ensuring the safety of personnel and the protection of our environment.
Core Principle: Proactive Waste Management
The foundation of safe disposal is not a task performed at the end of an experiment but a continuous process that begins before the first reagent is weighed. Every researcher handling this compound must recognize that all materials coming into contact with it—from the original container to contaminated gloves and weighing paper—are designated as chemical waste. The ultimate disposal pathway for this compound is through a licensed hazardous waste management facility, typically via high-temperature incineration.[1][2] Disposing of this chemical down the drain or in standard refuse is a serious regulatory violation and poses significant environmental risks.[1][3]
Hazard Profile and Risk Assessment
Understanding the specific hazards of this compound is non-negotiable as it informs every handling and disposal decision. The primary risks are associated with direct contact and inhalation.
This compound is classified as a combustible solid , which dictates its storage away from strong oxidizing agents to prevent potentially hazardous reactions.[2] The primary health hazards are well-documented in Safety Data Sheets (SDS) from multiple suppliers.
| Hazard Classification | Category | Description & Rationale | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact. The boronic acid moiety and aromatic structure can interact with skin proteins and lipids. | [1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. Particulate matter can cause mechanical irritation, while the chemical nature can lead to significant inflammation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation if the dust is inhaled. Fine powders can be easily aerosolized during handling. | [1][4][5] |
Step-by-Step Disposal Protocol: From Bench to Pickup
This protocol ensures waste is handled safely and compliantly from the moment it is generated.
Step 1: Waste Segregation at the Point of Generation
-
Rationale: Preventing unintentional and dangerous chemical reactions is paramount. Mixing incompatible waste streams is a common cause of laboratory incidents.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Solid Organoboron Waste."
-
This container is for this compound, any unreacted starting material, and contaminated disposable labware (e.g., weighing paper, pipette tips, gloves, bench paper).
-
Crucially , do not mix this waste with strong oxidizing agents, acids, or bases.[1][2][6]
-
Step 2: Proper Waste Containment
-
Rationale: The container must maintain its integrity and prevent the release of its contents.
-
Procedure:
-
Use a high-density polyethylene (HDPE) or other chemically compatible container with a wide mouth for easy addition of solid waste.
-
The container must have a secure, vapor-tight screw-on lid. Keep the container closed at all times except when adding waste.[7][8]
-
Affix a "Hazardous Waste" label to the container before adding the first piece of waste.
-
Step 3: Accurate and Compliant Labeling
-
Rationale: Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and ensures safe handling by all personnel, including your institution's Environmental Health & Safety (EHS) team.
-
Procedure:
-
Clearly write the full chemical name: "this compound" and any other chemical constituents in the waste stream. Avoid abbreviations.
-
Indicate the hazards by checking the appropriate boxes on the label (e.g., Irritant, Combustible).
-
Note the accumulation start date (the day the first waste is added).
-
Step 4: Managing Accidental Spills
-
Rationale: A prepared response minimizes exposure and contamination.
-
Procedure for Small Spills (Solid Powder):
-
Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.[1]
-
Gently sweep the solid material to collect it, taking care not to create dust.[4] A dustpan and brush or absorbent pads can be used.
-
Place the collected material and all cleanup supplies into the designated hazardous waste container.
-
Wipe the spill area with a damp cloth or paper towel and dispose of it as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.[1]
-
Step 5: Storage and Final Disposal
-
Rationale: Safe temporary storage prevents accidents while awaiting final pickup.
-
Procedure:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
This area should be away from drains and incompatible materials.
-
Once the container is full or you have reached the allowable accumulation time limit set by your institution, contact your EHS office for pickup.
-
Your EHS office will then manage the transport to a licensed facility for final disposal, which for this compound will be incineration.[2]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for handling all materials associated with this compound in the laboratory.
Caption: Decision workflow for the safe handling and disposal of this compound waste.
References
Safe Handling and Personal Protective Equipment (PPE) Guide for 4-Fluoro-2-(methylthio)phenylboronic acid
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 4-Fluoro-2-(methylthio)phenylboronic acid (CAS No. 861931-38-6). Given that comprehensive hazard data for this specific compound is not widely published, these procedures are based on established best practices for handling analogous boronic acid derivatives, which are consistently classified as skin, eye, and respiratory tract irritants.[1][2][3][4]
Preliminary Hazard Assessment
Before handling, it is crucial to recognize the potential hazards. While a detailed toxicological profile for this compound is limited, data from structurally similar compounds—such as 4-fluoro-2-methylphenylboronic acid and 4-(methylthio)phenylboronic acid—indicate a consistent hazard profile.[2][4] Therefore, this compound must be handled, at a minimum, as a substance that:
-
Causes serious eye irritation (Hazard Category 2). [2][3][4]
-
May cause respiratory irritation (STOT SE, Category 3). [2][4][5]
All handling procedures must be designed to mitigate these risks. Always treat chemicals with unknown hazards as potentially dangerous.[6]
The Hierarchy of Controls: A Foundational Safety Principle
Effective laboratory safety prioritizes engineering and administrative controls to minimize reliance on personal protective equipment. PPE is the final barrier between the user and the chemical. This hierarchy provides a framework for the safest possible handling protocol.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Mandatory Engineering and Administrative Controls
Adherence to these controls is non-negotiable and forms the primary layer of protection.
-
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8][9]
-
Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][10][11]
-
-
Administrative Controls:
-
Standard Operating Procedure (SOP): Follow a site-specific SOP for handling boronic acids.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][12][13] Do not eat, drink, or smoke in the laboratory.[10]
-
Restricted Access: When working with the compound, inform others in the lab and restrict access to the immediate work area.[7]
-
Personal Protective Equipment (PPE) Protocol
A complete suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield should be worn over goggles during procedures with a high risk of splashing.[1][10] | Protects eyes from airborne solid particles and splashes, which can cause serious irritation.[2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[8][10][12] | Prevents direct skin contact, which can cause irritation.[2][3][4] Gloves must be inspected for tears or holes before use and replaced immediately if contaminated. |
| Body Protection | A fully buttoned, flame-resistant lab coat. Long pants and closed-toe shoes are also required.[11][14] | Protects skin from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | Generally not required when handling small quantities inside a certified fume hood. However, if dust is generated, a NIOSH-approved N95 (or better) particulate respirator must be used.[11][14][15] | Minimizes the risk of inhaling particulates that can cause respiratory tract irritation.[2][5] |
Safe Handling & Operational Plan
Follow this step-by-step procedure for routine handling of the solid compound.
-
Preparation: Before starting, verify the fume hood is functioning correctly. Clear the workspace of any unnecessary items. Ensure all required equipment (spatulas, weigh paper, containers) is inside the hood.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Handling the Solid:
-
Post-Handling:
-
Clean any residual chemical from the work area using a solvent-moistened wipe, followed by soap and water.
-
Properly dispose of all contaminated materials (see Section 7).
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing.[16] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][17] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[16][17]
-
Small Spill (Contained in Fume Hood):
-
Ensure the fume hood sash is lowered.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[10]
-
Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[10][18] Avoid raising dust.[5]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[10][14]
-
Waste Segregation: Do not mix boronic acid waste with other waste streams unless directed by your institution's safety office.[8] It is incompatible with strong oxidizing agents.[1][14]
-
Containerization:
-
Solid Waste: Collect excess solid, contaminated weigh paper, wipes, and gloves in a durable, sealable container (a plastic pail or the original product container is often suitable).[8][14]
-
Labeling: Clearly label the waste container "Hazardous Waste: this compound" and include the date accumulation started.[14]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[14][19] Complete all required waste disposal forms accurately.[14] Under no circumstances should this chemical be disposed of down the sink. [14]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. aksci.com [aksci.com]
- 14. benchchem.com [benchchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. laballey.com [laballey.com]
- 17. CAS#:861931-38-6 | this compound | Chemsrc [chemsrc.com]
- 18. sciencing.com [sciencing.com]
- 19. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
